Barasertib-HQPA
Description
Propriétés
IUPAC Name |
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZOGCMHVIGURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222584 | |
| Record name | AZD-1152HQPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722544-51-6 | |
| Record name | AZD-2811 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722544516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1152HQPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFOSBARASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29P8LWS24N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Barasertib-HQPA: A Deep Dive into its Mechanism of Action in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Barasertib-HQPA (also known as AZD2811), the active metabolite of the prodrug Barasertib (AZD1152), is a highly potent and selective small molecule inhibitor of Aurora B kinase.[1][2] Aurora B is a key mitotic serine/threonine kinase that plays a critical role in orchestrating proper chromosome segregation and cytokinesis.[3] Its overexpression in various malignancies has rendered it an attractive therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the Chromosomal Passenger Complex
This compound exerts its anti-cancer effects by directly targeting Aurora B kinase, a core component of the Chromosomal Passenger Complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, is essential for the correct attachment of microtubules to kinetochores, the activation of the spindle assembly checkpoint, and the successful completion of cytokinesis.
By competitively binding to the ATP-binding pocket of Aurora B, this compound inhibits its kinase activity.[4] This inhibition disrupts the phosphorylation of key downstream substrates, leading to a cascade of mitotic errors.
Signaling Pathway of this compound Action
The primary consequence of Aurora B inhibition by this compound is the suppression of histone H3 phosphorylation at Serine 10 (pHH3), a hallmark of Aurora B activity and a critical event for chromosome condensation during mitosis.[2][5] This disruption leads to defects in chromosome alignment and segregation.
References
The Conversion of Barasertib (AZD1152) to Barasertib-HQPA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barasertib, also known as AZD1152, is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is administered as a phosphate prodrug, which undergoes rapid conversion to its active moiety, Barasertib-hydroxyquinazoline pyrazol anilide (Barasertib-HQPA), in plasma. This technical guide provides an in-depth overview of this critical conversion process, including the underlying mechanism, metabolic pathways, and pharmacokinetic profiles of both the prodrug and the active compound. Detailed experimental methodologies for the analysis of Barasertib and this compound are presented, alongside a summary of key quantitative data. Visual diagrams of the metabolic conversion, experimental workflows, and the affected signaling pathway are included to facilitate a comprehensive understanding of this important aspect of Barasertib's pharmacology.
Introduction
Barasertib (AZD1152) is a second-generation Aurora kinase inhibitor with high selectivity for Aurora B kinase, an enzyme frequently overexpressed in various human cancers.[1] Aurora B kinase plays a crucial role in chromosome segregation and cytokinesis, making it an attractive target for cancer therapy. Barasertib is designed as a water-soluble dihydrogen phosphate prodrug to enhance its pharmaceutical properties.[2] Following intravenous administration, Barasertib is rapidly and extensively converted to its active metabolite, this compound, through the action of plasma phosphatases.[1][3] This conversion is essential for its anti-cancer activity, as this compound is the pharmacologically active species that inhibits Aurora B kinase.[1] Understanding the dynamics of this conversion is paramount for optimizing dosing strategies and predicting therapeutic efficacy.
The Conversion Mechanism: From Prodrug to Active Inhibitor
The primary mechanism for the conversion of Barasertib to its active form, this compound, is enzymatic cleavage of the phosphate group. This reaction is mediated by phosphatases present in the blood serum.[3][4]
Enzymatic Reaction
The conversion is a hydrolysis reaction where a phosphate group is removed from the Barasertib molecule, yielding this compound and inorganic phosphate.
-
Substrate: Barasertib (AZD1152)
-
Product: this compound
-
Enzymes: Plasma phosphatases (e.g., alkaline phosphatase)
Caption: Metabolic conversion of Barasertib to this compound.
Metabolic Pathways of Barasertib
Following its conversion to this compound, the active metabolite undergoes further metabolism. The two primary metabolic pathways identified in humans are:
-
Cleavage of the phosphate group to form this compound, which is then subject to oxidation. [3][4]
-
Loss of the fluoroaniline moiety from this compound to form this compound desfluoroaniline, which is also followed by oxidation. [3][4]
Caption: Major metabolic pathways of Barasertib in humans.
Quantitative Analysis: Pharmacokinetics of Barasertib and this compound
Pharmacokinetic studies in patients with advanced solid tumors and acute myeloid leukemia have provided valuable quantitative data on the disposition of Barasertib and this compound.[3][5]
Plasma Concentration and Clearance
Following intravenous infusion, Barasertib is rapidly converted to this compound, with plasma concentrations of the active metabolite being approximately threefold higher than the prodrug during infusion.[3][6] Plasma concentrations of Barasertib decline rapidly after the end of infusion, becoming undetectable within 6 hours.[3][6] In contrast, this compound exhibits a triphasic decline, with a slow terminal elimination phase.[3][6]
| Parameter | Barasertib (AZD1152) | This compound | Reference(s) |
| Peak Plasma Concentration (Cmax) | Achieved by the first scheduled sample (24h from start of infusion) | Achieved by the first scheduled sample (24h from start of infusion) | [3] |
| Plasma Concentration Post-Infusion | Rapid decline, below limit of quantification by 6 hours | Triphasic decline, with low concentrations still detectable at Day 18 | [3] |
| Total Clearance (CL) | Not determinable due to rapid conversion | 31.4 L/h | |
| Terminal Elimination Half-life (t½) | Not determinable | 66.3 h | [3] |
Excretion
The majority of Barasertib and its metabolites are eliminated via the feces.[3][4]
| Route of Excretion | Mean Percentage of Recovered Radioactivity | Reference(s) |
| Feces | 51% | [4] |
| Urine | 27% | [4] |
Experimental Protocols
In Vitro Conversion Assay (General Methodology)
Caption: A generalized workflow for an in vitro Barasertib conversion assay.
Key Considerations:
-
Enzyme Source: Human plasma or a purified alkaline phosphatase.
-
Buffer Conditions: A buffer system that maintains a physiological pH (e.g., Tris-HCl, pH 7.4).
-
Temperature: 37°C to mimic physiological conditions.
-
Substrate Concentration: A range of concentrations should be tested to determine enzyme kinetics.
-
Reaction Quenching: Essential to stop the enzymatic reaction at specific time points. This can be achieved by adding a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of Barasertib and this compound in biological matrices is typically performed using a validated LC-MS/MS method.[3]
Sample Preparation:
-
Plasma: Solid-phase extraction is commonly used to clean up the sample and concentrate the analytes.[3]
-
Urine: Simple dilution with an appropriate buffer is often sufficient.[3]
LC-MS/MS System and Parameters (General):
While specific validated parameters are proprietary, a typical LC-MS/MS method would include:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer for high selectivity and sensitivity.
-
Column: A reverse-phase C18 column is often suitable for separating compounds of this nature.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Barasertib and this compound are monitored.
Downstream Signaling Pathway Inhibition by this compound
This compound exerts its therapeutic effect by inhibiting the Aurora B kinase signaling pathway, which is crucial for proper cell division.
Caption: Inhibition of the Aurora B kinase signaling pathway by this compound.
Inhibition of Aurora B kinase by this compound leads to a cascade of cellular events, including:
-
Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B kinase is histone H3 at serine 10. Inhibition of this phosphorylation event disrupts chromosome condensation and segregation.[1]
-
Defective Cytokinesis: Aurora B is essential for the final stages of cell division. Its inhibition leads to failed cytokinesis, resulting in polyploid cells.
-
Cell Cycle Arrest and Apoptosis: The disruption of mitosis ultimately triggers cell cycle arrest and apoptosis in cancer cells.
Conclusion
The conversion of the prodrug Barasertib (AZD1152) to its active form, this compound, is a rapid and efficient process mediated by plasma phosphatases. This conversion is a prerequisite for the drug's therapeutic activity as a selective Aurora B kinase inhibitor. A thorough understanding of the pharmacokinetics of both the prodrug and the active metabolite, as well as the downstream cellular consequences of Aurora B inhibition, is crucial for the continued development and clinical application of this targeted cancer therapy. This guide provides a comprehensive overview of these key aspects, offering a valuable resource for researchers and clinicians in the field of oncology drug development.
References
- 1. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 3. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of Barasertib-HQPA on Cell Cycle Progression and Polyploidy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barasertib-HQPA (also known as AZD1152-HQPA) is the active metabolite of the prodrug Barasertib (AZD1152). It is a highly potent and selective small molecule inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Aurora B kinase is a member of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[3] Dysregulation of Aurora B is common in various malignancies, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression and the induction of polyploidy, summarizing key quantitative data and detailing relevant experimental protocols.
Mechanism of Action: Inhibition of Aurora B Kinase
This compound exerts its effects by selectively inhibiting the ATP-binding site of Aurora B kinase.[2] This inhibition disrupts the kinase's ability to phosphorylate its downstream substrates, which are critical for several mitotic events. A primary substrate of Aurora B is histone H3, and its phosphorylation at serine 10 is a hallmark of mitosis, essential for chromosome condensation.[3] this compound treatment leads to a significant reduction in histone H3 phosphorylation, confirming its on-target activity.[4] The inhibition of Aurora B disrupts the proper functioning of the chromosomal passenger complex, leading to defects in chromosome alignment at the metaphase plate, failure of the spindle assembly checkpoint, and ultimately, a failure of cytokinesis.[3]
Effect on Cell Cycle Progression
Treatment of cancer cells with this compound leads to a profound disruption of the cell cycle, characterized by an arrest in the G2/M phase.[5] This is a direct consequence of the inhibition of Aurora B's mitotic functions. Unable to properly align chromosomes and satisfy the spindle assembly checkpoint, cells are unable to progress into anaphase. However, instead of undergoing apoptosis in mitosis, many cells treated with this compound undergo a process known as mitotic slippage or catastrophe, where they exit mitosis without proper cell division.[6] This leads to the formation of a single cell with double the DNA content (4N).
Induction of Polyploidy
A hallmark of this compound activity is the induction of polyploidy, a state where cells possess more than two complete sets of chromosomes (>4N DNA content).[7] Following the initial failure of cytokinesis and the formation of a 4N cell, these cells can re-enter the S phase of the cell cycle and replicate their DNA again, a process known as endoreduplication.[5] This results in cells with 8N, 16N, and even higher DNA content. The propensity for apoptosis versus endoreduplication and polyploidy can be cell-type dependent and may be influenced by the p53 status of the cancer cells.[8] In some cases, p53 wild-type cells are more prone to apoptosis following mitotic defects, while p53-deficient cells are more likely to become polyploid.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability, cell cycle distribution, and polyploidy in various cancer cell lines as reported in the scientific literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Acute Myeloid Leukemia | 3-40 | [4] |
| NB4 | Acute Myeloid Leukemia | 3-40 | [4] |
| MOLM13 | Acute Myeloid Leukemia | 12 | [4] |
| PALL-2 | Acute Lymphoblastic Leukemia | 5 | [4] |
| MV4-11 | Biphenotypic Leukemia | 8 | [4] |
| EOL-1 | Acute Eosinophilic Leukemia | 3-40 | [4] |
| K562 | Chronic Myeloid Leukemia | 3-40 | [4] |
| SCLC (sensitive lines) | Small Cell Lung Cancer | <50 | [7][9] |
| HCT116 | Colon Carcinoma | Not specified | [5] |
| MiaPaCa-2 | Pancreatic Carcinoma | Not specified | [5] |
Table 2: Effect of this compound on Cell Cycle Distribution and Polyploidy
| Cell Line | Concentration (nM) | Time (hours) | % Cells in G2/M (4N) | % Polyploid Cells (>4N) | Reference |
| MOLM13 | 10 | 24 | Increased | Increased | [4] |
| PALL-2 | 10 | 24 | Increased | Increased | [4] |
| SW620 (in vivo) | Not applicable | - | 2.4-fold increase | 2.3-fold increase | [2] |
| HCT116 | 30-300 | 24 | Accumulation | Increase to >8N | [5] |
| MiaPaCa-2 | 30 and 300 | 24 | Arrest | Not specified | [5] |
| SCLC Lines | 30 or 50 | 24 and 48 | Not specified | Increased | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on protocols described in the cited literature and may require optimization for specific cell lines and laboratory conditions.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HL-60, MOLM13, SCLC cell lines) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1%.
Cell Viability Assay (MTS Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight (for adherent cells).
-
Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: After the treatment period, MTS reagent is added to each well according to the manufacturer's instructions, and the plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Cells are seeded and treated with this compound for the desired time points. Both adherent and suspension cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: Cells are resuspended in cold 70% ethanol and fixed overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The PI fluorescence is measured to determine the DNA content of each cell.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of polyploid cells (>4N) are quantified using cell cycle analysis software.
Western Blotting for Histone H3 Phosphorylation
-
Protein Extraction: After treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody specific for phospho-histone H3 (Ser10). A primary antibody for total histone H3 or a loading control like β-actin is used for normalization.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Workflow for assessing this compound effects.
Conclusion
This compound is a potent and selective inhibitor of Aurora B kinase that effectively disrupts mitotic progression in cancer cells. Its primary mechanism of action leads to a G2/M cell cycle arrest and a failure of cytokinesis, resulting in the formation of polyploid cells. This induction of polyploidy is a key phenotypic outcome of Aurora B inhibition and can ultimately lead to cell death or senescence. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other Aurora B kinase inhibitors. Further research is warranted to fully elucidate the downstream consequences of this compound-induced polyploidy and to identify biomarkers that can predict sensitivity to this class of therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Barasertib-HQPA: A Potent Aurora B Kinase Inhibator for Leukemia Therapy
An In-depth Technical Guide on its Anti-Tumor Activity
This technical guide provides a comprehensive overview of the anti-tumor activity of Barasertib-HQPA (also known as AZD1152-HQPA or AZD2811) in the context of leukemia. Barasertib is a prodrug that is rapidly converted in plasma to this compound, a highly potent and selective inhibitor of Aurora B kinase.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and cell division.[4][5][6] Aurora B kinase, a key component of the chromosomal passenger complex, is essential for proper chromosome segregation and cytokinesis.[7] Its overexpression has been observed in various malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), making it a promising therapeutic target.[8] this compound has demonstrated significant anti-leukemic activity in preclinical and clinical studies by disrupting mitotic progression, leading to polyploidy and apoptosis in cancer cells.[9][10]
Mechanism of Action
This compound functions as a selective, ATP-competitive inhibitor of Aurora B kinase.[3] The primary mechanism of its anti-tumor effect stems from the inhibition of Aurora B's kinase activity, which disrupts its function in mitosis. This leads to a cascade of cellular events, including:
-
Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B kinase is Histone H3 at serine 10. This compound treatment leads to a significant reduction in the phosphorylation of Histone H3, a reliable biomarker of its activity.[9][11]
-
Induction of Polyploidy: By inhibiting Aurora B, the drug causes failures in chromosome alignment and cytokinesis, resulting in cells with more than the normal number of chromosome sets (polyploidy).[2][4][9]
-
Induction of Apoptosis: The accumulation of polyploid cells and mitotic catastrophe ultimately triggers programmed cell death (apoptosis).[9][11][12]
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous studies across various leukemia cell lines. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | Leukemia Type | Value | Reference |
| IC50 (Kinase Assay) | - | - | 0.37 nM | [5][13] |
| IC50 (Proliferation) | PALL-2 | ALL | ~5 nM | [11] |
| MOLM13 | AML | ~12 nM | [11] | |
| MV4-11 | Biphenotypic | ~8 nM | [11] | |
| HL-60, NB4 | AML | 3-40 nM | [5][11] | |
| EOL-1 | Eosinophilic Leukemia | 3-40 nM | [5][11] | |
| K562 | CML (Blast Crisis) | 3-40 nM | [5][11] | |
| IC50 (Clonogenic Growth) | MOLM13 | AML | 1 nM | [5][11] |
| MV4-11 | Biphenotypic | 2.8 nM | [5][11] |
Table 2: Cellular Effects of this compound in Leukemia Cell Lines
| Effect | Cell Line | Concentration | Time | Result | Reference |
| Inhibition of p-Histone H3 | MOLM13 | 10 nM | 24 hours | 43% to 25% reduction | [11] |
| MV4-11 | 10 nM | 24 hours | 52% to 19% reduction | [11] | |
| Primary AML Cells | 3 µM | 3 hours | Significant decrease | [5][11] | |
| Cell Number Reduction | Various Cell Lines | 10 nM | 48 hours | 28-65% reduction | [9] |
| Various Cell Lines | 100 nM | 48 hours | 65-78% reduction | [9] | |
| Viability Reduction | Various Cell Lines | 10 nM | 48 hours | 6-35% reduction | [9] |
| Various Cell Lines | 100 nM | 48 hours | 6-42% reduction | [9] | |
| Induction of >4n Cells | THP-1 | Not Specified | 96 hours | Increase to 80% | [9] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the anti-tumor activity of this compound.
Cell Culture and Drug Treatment
Leukemia cell lines (e.g., MOLM13, MV4-11, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells are seeded at a specified density and exposed to various concentrations of this compound for the desired duration.
Cell Proliferation Assay (³H-Thymidine Uptake)
-
Seed leukemia cells in 96-well plates.
-
Treat cells with a range of this compound concentrations (e.g., 1-100 nM) for 48 hours.[11]
-
Pulse cells with ³H-thymidine for the final few hours of incubation.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value, the concentration of drug that inhibits cell proliferation by 50%.
Clonogenic Growth Assay
-
Treat leukemia cells (e.g., MOLM13, MV4-11) with various concentrations of this compound (e.g., 1-10 nM) for a specified period.[5][11]
-
Wash the cells to remove the drug.
-
Plate the cells in a semi-solid medium (e.g., methylcellulose).
-
Incubate for 7-14 days to allow for colony formation.
-
Stain and count the colonies.
-
Determine the IC50 for clonogenic growth inhibition.
Cell Cycle Analysis
-
Treat cells with this compound for various time points.
-
Harvest and fix the cells in ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify polyploid (>4n) cells.[9]
Apoptosis Assay (Annexin V Staining)
-
Treat leukemia cells with this compound.
-
Harvest the cells and wash with binding buffer.
-
Stain the cells with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide).
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic.
Western Blotting for Phospho-Histone H3
-
Lyse this compound-treated and untreated cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated Histone H3 (Ser10).
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Aurora B signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for assessing this compound activity.
Conclusion
This compound is a potent and selective inhibitor of Aurora B kinase with significant anti-tumor activity against various types of leukemia. Its mechanism of action, centered on the disruption of mitosis, leads to polyploidy and apoptosis in cancer cells. The quantitative data from in vitro studies consistently demonstrate its efficacy at nanomolar concentrations. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in leukemia and other malignancies. Further research, including in vivo studies and clinical trials, will continue to define its role in cancer therapy.[3][14]
References
- 1. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Barasertib-HQPA on Histone H3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barasertib-HQPA, the active metabolite of the prodrug Barasertib (AZD1152), is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a specific focus on its profound impact on the phosphorylation of histone H3. We will delve into the quantitative data demonstrating its inhibitory effects, provide detailed experimental protocols for assessing its activity, and visualize the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology and cell biology, as well as professionals involved in the development of novel anti-cancer therapeutics.
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of cell division. Aurora B is a chromosomal passenger protein that is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. A critical function of Aurora B is the phosphorylation of histone H3 at serine 10 (H3S10ph) and serine 28 (H3S28ph), modifications that are crucial for the recruitment of condensin complex and subsequent chromosome compaction during mitosis.[1][2]
Dysregulation of Aurora B kinase activity is a common feature in many human cancers, leading to genomic instability and aneuploidy, hallmarks of tumorigenesis. Consequently, Aurora B has emerged as a promising therapeutic target for cancer treatment. This compound is a second-generation, highly selective ATP-competitive inhibitor of Aurora B kinase.[3] This document will explore the molecular and cellular consequences of Aurora B inhibition by this compound, with a primary focus on its effect on histone H3 phosphorylation.
Mechanism of Action of this compound
Barasertib is a phosphate prodrug that is rapidly converted in plasma to its active form, this compound (hydroxyquinazoline pyrazol anilide).[4][5] this compound exerts its therapeutic effect by potently and selectively inhibiting the kinase activity of Aurora B.[4][6] This inhibition leads to a cascade of mitotic disruptions, ultimately resulting in cell cycle arrest, polyploidy, and apoptosis in cancer cells.[7][8] A primary and direct consequence of Aurora B inhibition by this compound is the suppression of histone H3 phosphorylation.[9]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been extensively characterized in numerous studies. The following tables summarize key quantitative data regarding its inhibitory activity against Aurora kinases and its impact on histone H3 phosphorylation and cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) | Selectivity (fold) vs. Aurora A | Reference(s) |
| Aurora B | 0.37 | 0.36 | ~3700 | [4][7] |
| Aurora A | 1369 | 1369 | - | [4] |
Table 2: Cellular Effects of this compound on Histone H3 Phosphorylation and Proliferation
| Cell Line | Assay | Concentration (nM) | Effect | Reference(s) |
| MOLM13 (AML) | Flow Cytometry | 10 | 42% reduction in p-Histone H3 (Ser10) positive cells after 24h | [9] |
| MV4-11 (AML) | Flow Cytometry | 10 | 63% reduction in p-Histone H3 (Ser10) positive cells after 24h | [9] |
| Freshly isolated leukemia cells | Flow Cytometry | 3 | Significant decrease in p-Histone H3 positive cells after 3h | [9] |
| Various Leukemia Cell Lines | Proliferation Assay | - | IC50 values ranging from 3 to 40 nM | [8] |
| Human Colon, Lung, and Hematologic Tumor Xenografts | In vivo | 10-150 mg/kg/day | 55% to ≥100% tumor growth inhibition | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams have been generated using the DOT language.
Caption: Aurora B Kinase Signaling and Inhibition by this compound.
Caption: Western Blot Workflow for p-Histone H3 Detection.
Caption: Flow Cytometry Workflow for p-Histone H3 Analysis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on histone H3 phosphorylation.
Western Blotting for Phospho-Histone H3 (Ser10)
This protocol is adapted from standard histone protein western blotting procedures.
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Protein Extraction: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 15% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Membrane Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10) (e.g., from Cell Signaling Technology) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 9.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A loading control, such as total histone H3 or β-actin, should also be probed on the same membrane.
Flow Cytometry for Phospho-Histone H3 (Ser10)
This protocol is based on the methodology described by Yang et al. (2007) for analyzing histone H3 phosphorylation in leukemia cells.[9]
-
Cell Culture and Treatment: Culture leukemia cells in suspension and treat with this compound or vehicle control for the desired time.
-
Cell Fixation: Harvest the cells by centrifugation and wash with PBS. Resuspend the cell pellet in 100 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Permeabilization and Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 1 mL of permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) and incubate on ice for 15 minutes.
-
Centrifuge and wash once with PBS containing 1% BSA.
-
Resuspend the pellet in 100 µL of PBS with 1% BSA containing a primary antibody against phospho-histone H3 (Ser10) (e.g., FITC-conjugated or a purified primary antibody). Incubate for 1-2 hours at room temperature in the dark.
-
If using an unconjugated primary antibody, wash the cells once with PBS containing 1% BSA and then resuspend in 100 µL of PBS with 1% BSA containing a fluorophore-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
-
DNA Staining: Wash the cells once with PBS. Resuspend the cells in a solution containing a DNA staining dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the cells on a flow cytometer. Gate on the cell population based on forward and side scatter and measure the fluorescence intensity of the phospho-histone H3 stain and the DNA content.
In Vitro Aurora B Kinase Assay
This is a generalized protocol for an in vitro kinase assay to determine the IC50 of this compound for Aurora B.
-
Reagents and Buffers:
-
Recombinant active Aurora B kinase.
-
Histone H3 peptide substrate.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).
-
ATP solution (radiolabeled [γ-32P]ATP or cold ATP for non-radioactive assays).
-
This compound at various concentrations.
-
Stop solution (e.g., phosphoric acid for radioactive assays or a solution to stop the reaction for non-radioactive methods).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, Aurora B kinase, and the histone H3 substrate.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Detection of Phosphorylation:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method (e.g., ADP-Glo™ Kinase Assay): Measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based assay.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent and highly selective inhibitor of Aurora B kinase that effectively suppresses the phosphorylation of histone H3. This targeted inhibition disrupts critical mitotic processes, leading to cell cycle arrest, polyploidy, and ultimately, apoptosis in cancer cells. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other Aurora B inhibitors. The continued exploration of the molecular mechanisms underlying the effects of this class of drugs will be crucial for the development of more effective and personalized cancer therapies.
References
- 1. flowcytometry-embl.de [flowcytometry-embl.de]
- 2. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection of Histone H3 Phosphorylation in Cultured Cells and Tissue Sections by Immunostaining | Springer Nature Experiments [experiments.springernature.com]
- 7. Phosphorylation of Histone H3 (PH3) Antibody Staining [bio-protocol.org]
- 8. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 9. researchgate.net [researchgate.net]
Barasertib-HQPA: A Selective Aurora B Kinase Inhibitor for the Treatment of Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Barasertib-HQPA (AZD2811), the active metabolite of the prodrug Barasertib (AZD1152), is a potent and highly selective small molecule inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Overexpression of Aurora B kinase is a common feature in various malignancies and is often associated with poor prognosis, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical evaluation of this compound as a potential therapeutic agent for solid tumors. Detailed experimental methodologies for key assays are also presented to facilitate further research and development in this area.
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of cell division.[3] Aurora B is a component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[4] Its inhibition leads to defects in mitosis, resulting in polyploidy and subsequent apoptosis, a process known as mitotic catastrophe.[5] This selective targeting of a critical process in rapidly dividing cancer cells makes Aurora B inhibitors like this compound promising anti-cancer agents.[4]
Barasertib (AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, this compound.[1] This conversion allows for intravenous administration and subsequent systemic activity. A novel nanoparticle formulation of AZD2811 has also been developed to offer a slow-release mechanism, potentially improving the therapeutic index.[6][7]
Mechanism of Action
This compound is a highly potent and selective inhibitor of Aurora B kinase.[1] Its primary mechanism of action involves the disruption of critical mitotic events regulated by Aurora B.
-
Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B is histone H3 at serine 10. Phosphorylation of this residue is essential for chromosome condensation during mitosis. This compound treatment leads to a transient suppression of histone H3 phosphorylation.[1]
-
Disruption of Mitosis: By inhibiting Aurora B, this compound causes chromosome misalignment on the mitotic spindle and prevents proper cell division.[1]
-
Induction of Polyploidy and Apoptosis: The failure of cytokinesis due to Aurora B inhibition results in cells with an abnormal DNA content (polyploidy), specifically an accumulation of cells with 4N and >4N DNA content.[1] This aberrant mitotic state triggers apoptosis, leading to cancer cell death.[1]
dot
Caption: Mechanism of Action of this compound.
Preclinical Data
The anti-tumor activity of this compound has been demonstrated in a range of preclinical models, including various solid tumor cell lines and xenografts.
In Vitro Potency and Selectivity
This compound is a highly selective inhibitor of Aurora B over Aurora A, which is a key attribute for minimizing off-target effects.
| Parameter | Value | Reference |
| Aurora B (Ki) | 0.36 nmol/L | [1] |
| Aurora A (Ki) | 1,369 nmol/L | [1] |
| Aurora B (IC50) | 0.37 nM (cell-free assay) | [8][9] |
| Aurora A (IC50) | 1368 nM | [10] |
Table 1: In Vitro Potency and Selectivity of this compound.
In Vitro Efficacy in Solid Tumor Cell Lines
This compound has shown potent anti-proliferative effects in various solid tumor cell lines.
| Cell Line | Cancer Type | IC50 | Reference |
| SCLC (sensitive lines) | Small Cell Lung Cancer | <50 nM | [2] |
| U87-MG (p53 wild-type) | Glioblastoma | ~25 nM | [11] |
| U87-MG (p53 deficient) | Glioblastoma | ~50 nM | [11] |
Table 2: In Vitro Efficacy of this compound in Solid Tumor Cell Lines.
In small cell lung cancer (SCLC) cell lines, sensitivity to this compound has been correlated with cMYC amplification and gene expression.[2]
In Vivo Efficacy in Solid Tumor Xenograft Models
The anti-tumor efficacy of Barasertib has been evaluated in several solid tumor xenograft models in immunodeficient mice.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| Human Colon, Lung | Colon, Lung | Not specified | 55% to ≥100% | [1] |
| SW620 | Colorectal | 150 mg/kg/day (s.c. infusion) | 79% | [12][13] |
| HCT116 | Colorectal | 150 mg/kg/day (s.c. infusion) | 60% | [12][13] |
| Colo205 | Colorectal | 150 mg/kg/day (s.c. infusion) | 81% | [12][13] |
| H841 | Small Cell Lung Cancer | 50 or 100 mg/kg/day (10 days) | Significant growth inhibition | [2] |
Table 3: In Vivo Efficacy of Barasertib in Solid Tumor Xenograft Models.
Pharmacodynamic studies in colorectal SW620 tumor-bearing rats treated with Barasertib revealed a transient suppression of histone H3 phosphorylation, followed by an accumulation of cells with 4N DNA content (2.4-fold higher than controls) and an increase in polyploid cells with >4N DNA content (2.3-fold higher than controls).[1] Histological analysis confirmed aberrant cell division and increased apoptosis in treated tumors.[1]
dot
Caption: General Workflow for a Xenograft Efficacy Study.
Clinical Data in Advanced Solid Tumors
Barasertib and its nanoparticle formulation (AZD2811) have been evaluated in Phase I clinical trials in patients with advanced solid tumors.
Phase I Study of Barasertib (AZD1152)
A Phase I trial in 35 patients with advanced solid malignancies evaluated two dosing regimens.[14]
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity (DLT) |
| 48-hour continuous infusion (every 14 days of a 28-day cycle) | 150 mg | Neutropenia |
| Two 2-hour infusions on consecutive days (every 14 days of a 28-day cycle) | 220 mg (110 mg/day) | Neutropenia |
Table 4: Phase I Dose-Escalation Study of Barasertib in Advanced Solid Tumors.[14]
In this study, no objective tumor responses were observed, although stable disease was achieved in 23% of patients.[14] The most common Grade ≥3 adverse event was neutropenia, occurring in 34% of patients.[14] Other adverse events were primarily hematologic or gastrointestinal and of mild to moderate intensity.[14]
Phase I Study of AZD2811 Nanoparticle
A Phase I dose-escalation study of the nanoparticle formulation of AZD2811 was conducted in 51 patients with advanced solid tumors.[15]
| Dosing Schedule | Recommended Phase 2 Dose (RP2D) | Dose-Limiting Toxicities (DLTs) |
| Day 1 of a 21-day cycle (with G-CSF support) | 500 mg | Grade 4 neutropenia, Grade 3 stomatitis, Grade 3 febrile neutropenia, Grade 3 fatigue |
Table 5: Phase I Dose-Escalation Study of AZD2811 Nanoparticle in Advanced Solid Tumors.[15]
The most common treatment-related adverse events were fatigue at lower doses (≤200 mg/cycle) and neutropenia at higher doses (≥400 mg/cycle).[15] In this study, one patient with prostate cancer had a confirmed partial response, and 45.1% of patients had stable disease.[15] The nanoparticle formulation demonstrated a sustained drug exposure for several days post-dose.[15]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the preclinical evaluation of agents like this compound.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.[1][16]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the percentage of viable cells relative to the vehicle control against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][14]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 48-72 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.[17]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[17]
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the PI signal.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) and polyploid (>4N) populations.
dot
Caption: Workflow for Cell Cycle Analysis.
Western Blotting for Phospho-Histone H3
This technique is used to detect the phosphorylation status of Histone H3, a direct target of Aurora B kinase.[15]
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip and re-probe for total histone H3 as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-histone H3 signal to the total histone H3 signal.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[5][19]
-
Cell Preparation: Culture the desired cancer cell line (e.g., SW620 colorectal cancer cells) and harvest when they are in the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel, at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (width)² x length / 2).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer Barasertib via the desired route (e.g., intravenous, subcutaneous infusion) according to the planned dosing schedule. The control group receives the vehicle.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and the general health of the mice (e.g., body weight, signs of distress) throughout the study.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for phospho-histone H3).
Conclusion
This compound is a potent and selective Aurora B kinase inhibitor with a clear mechanism of action that leads to mitotic catastrophe in cancer cells. Preclinical studies have demonstrated its efficacy in various solid tumor models, particularly those with cMYC amplification. Phase I clinical trials have established the safety profile and recommended dosing for both the conventional and nanoparticle formulations in patients with advanced solid tumors, showing modest clinical activity. The on-target effect of neutropenia serves as a pharmacodynamic biomarker. Further clinical investigation, potentially in combination with other anti-cancer agents and with a focus on patient selection based on biomarkers like cMYC status, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of solid tumors. The detailed experimental protocols provided in this guide offer a foundation for continued research in this promising area of oncology drug development.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 4. promega.com [promega.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biocare.net [biocare.net]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. promega.com [promega.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Immunostaining analysis of tissue cultured cells and tissue sections using phospho-Histone H3 (Serine 10) antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. ch.promega.com [ch.promega.com]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. LLC cells tumor xenograft model [protocols.io]
Methodological & Application
Application Notes and Protocols for Barasertib-HQPA in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barasertib, also known as AZD1152-HQPA or AZD2811, is a potent and highly selective, ATP-competitive inhibitor of Aurora B kinase.[1][2][3] It is the active metabolite of the prodrug AZD1152, which is rapidly converted to Barasertib-HQPA in plasma.[4][5] Aurora B kinase is a crucial serine/threonine kinase that plays a pivotal role in regulating multiple mitotic events, including chromosome condensation, proper kinetochore-microtubule attachment, and cytokinesis.[6][7][8] Dysregulation and overexpression of Aurora B are common in various human cancers, making it a compelling target for cancer therapy.[6][8]
In in vitro settings, this compound has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines.[9] Its mechanism of action involves the inhibition of Aurora B kinase activity, leading to a cascade of cellular events that ultimately result in mitotic catastrophe, polyploidy, G2/M cell cycle arrest, and apoptosis.[2][4][10][11] These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture experiments.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of Aurora B. This inhibition disrupts the phosphorylation of key substrates essential for mitotic progression. A primary downstream effect is the suppression of histone H3 phosphorylation at Serine 10, a critical event for chromosome condensation during mitosis.[12] The disruption of this and other phosphorylation events by Aurora B leads to improper chromosome alignment and segregation, triggering the spindle assembly checkpoint and ultimately causing cells to exit mitosis abnormally, often resulting in the formation of polyploid cells and subsequent apoptotic cell death.[4][12]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) | Reference |
| NCI-H82 | Small Cell Lung Cancer | 1 | 72 | [2] |
| SK-N-BE(2) | Neuroblastoma | 1 | 72 | [2] |
| LNCaP | Prostate Cancer | 25 | 48 | [1] |
| SCLC Lines (Sensitive) | Small Cell Lung Cancer | < 50 | 120 | [13][14] |
| Breast Cancer Lines | Breast Cancer | 8 - 125 | Not Specified | [9] |
| Glioblastoma (Primary) | Glioblastoma | 14 - 75 | 72 | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound, for example, 10 mM in DMSO. The solubility in DMSO is greater than 10 mM.[15]
-
Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[15]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[15]
General Experimental Workflow
Caption: General workflow for in vitro cell culture experiments.
Cell Viability Assay (e.g., MTS or MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range could be from 0.1 nM to 1 µM. Include a DMSO vehicle control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for a specified period, typically 48 to 120 hours, depending on the cell line's doubling time.[1][13][14]
-
At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Objective: To assess the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-500 nM for LNCaP cells) for 48 hours.[1]
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 to 72 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the >4N DNA content is indicative of polyploidy.[4]
Logical Relationship Diagram
Caption: Logical flow from drug action to cellular outcome.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
Application Notes and Protocols: Determining the IC50 Value of Barasertib-HQPA in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barasertib-HQPA (AZD2811), the active metabolite of the prodrug Barasertib (AZD1152), is a highly potent and selective inhibitor of Aurora B kinase.[1][2] Aurora B kinase is a critical regulator of several mitotic processes, including chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[3] Its overexpression is common in various malignancies, making it a compelling target for cancer therapy. Inhibition of Aurora B kinase by this compound leads to defects in chromosome segregation, resulting in polyploidy and subsequent apoptosis in cancer cells.[4][5]
These application notes provide a summary of the half-maximal inhibitory concentration (IC50) values of this compound in a range of cancer cell lines. Furthermore, detailed protocols for commonly used cell viability assays, namely the MTT and CellTiter-Glo® assays, are provided to enable researchers to determine the IC50 of this compound in their specific cell lines of interest.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. These values highlight the potent anti-proliferative activity of the compound across different cancer types.
| Cancer Type | Cell Line | IC50 (nM) | Assay Type | Reference |
| Leukemia | ||||
| Acute Myeloid Leukemia (AML) | MOLM13 | 1 | Clonogenic Assay | [6] |
| Acute Myeloid Leukemia (AML) | MV4-11 | 2.8 | Clonogenic Assay | [6] |
| Various Hematopoietic Malignancies | HL-60, NB4, PALL-2, EOL-1, K562, etc. | 3 - 40 | Proliferation Assay | [7][8] |
| Breast Cancer | ||||
| Breast Ductal Carcinoma | BT474 | 8 | Growth Inhibition Assay | [9] |
| Breast Adenocarcinoma | MDA-MB-468 | 14 | Growth Inhibition Assay | [9] |
| Breast Adenocarcinoma | MDA-MB-231 | 105 | Growth Inhibition Assay | [9] |
| Small Cell Lung Cancer (SCLC) | ||||
| Sensitive SCLC cell lines | Multiple | < 50 | MTS Assay | [10] |
| Diffuse Large B-cell Lymphoma (DLBCL) | ||||
| Sensitive DLBCL cell lines | Multiple | < 10 | alamarBlue Assay | [11] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration in complete culture medium. The optimal cell number per well should be determined for each cell line but typically ranges from 5,000 to 10,000 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to use a range of concentrations (e.g., 0.1 nM to 1 µM) to generate a dose-response curve.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method for determining the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence readings.
-
-
Drug Treatment:
-
Follow the same drug treatment procedure as described in the MTT assay protocol.
-
-
Assay Procedure:
-
After the desired drug incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from the luminescence of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Barasertib | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Cell Viability Assay with Barasertib-HQPA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barasertib-HQPA, the active metabolite of the prodrug Barasertib (AZD1152), is a highly potent and selective inhibitor of Aurora B kinase.[1][2][3][4][5] Aurora B kinase is a crucial regulator of mitosis, playing a key role in chromosome segregation and cytokinesis.[6][7] Inhibition of Aurora B by this compound disrupts these processes, leading to chromosome misalignment, prevention of cell division, and ultimately, a reduction in cell viability and induction of apoptosis.[1][8] These characteristics make this compound a compound of significant interest in oncology research and drug development.
This document provides detailed protocols for assessing the effect of this compound on cell viability using common colorimetric (MTT) and luminescent (CellTiter-Glo®) assays. It also includes a representative signaling pathway for Aurora B and a general experimental workflow.
Mechanism of Action of this compound
This compound is a selective, ATP-competitive inhibitor of Aurora B kinase.[9] By binding to the ATP-binding pocket of Aurora B, it prevents the phosphorylation of its downstream substrates, such as histone H3.[10][11] This inhibition disrupts the formation of the chromosomal passenger complex and leads to defects in mitotic spindle assembly, chromosome alignment, and cytokinesis.[12] Consequently, cells treated with this compound often exhibit polyploidy (a state of having more than two sets of chromosomes) before undergoing apoptosis.[11][13]
Signaling Pathway
Caption: Aurora B kinase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two common methods for determining cell viability are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[14][15]
General Experimental Workflow
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sdbonline.org [sdbonline.org]
- 8. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 13. Barasertib (AZD1152-HQPA) | CAS:722544-51-6 | Aurora Kinase B inhibitor, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Induction of Apoptosis in HL-60 Cells using Barasertib-hQPA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barasertib, also known as AZD1152, is a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-hQPA (AZD2811). This compound is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2] Overexpression of Aurora B kinase is common in various cancers, including acute myeloid leukemia (AML), making it a promising therapeutic target.[3] In human promyelocytic leukemia HL-60 cells, this compound has been shown to inhibit proliferation and induce apoptosis, highlighting its potential as an anti-leukemic agent.[4] These application notes provide a detailed experimental protocol for inducing apoptosis in HL-60 cells with this compound, along with supporting data and pathway diagrams.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the kinase activity of Aurora B.[1] This inhibition disrupts the chromosomal passenger complex, leading to defects in chromosome alignment and segregation during mitosis.[5] Consequently, cells fail to complete cytokinesis, resulting in endoreduplication and the formation of polyploid cells (containing 4N and 8N DNA content).[1] This aberrant mitotic state ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][4]
Quantitative Data
The following table summarizes the quantitative data regarding the effect of this compound on HL-60 and other leukemia cell lines.
| Parameter | Cell Line | Value | Incubation Time | Assay |
| IC50 | HL-60 | 12.7 nM | 48 hours | MTT Assay |
| IC50 Range | Various Leukemia Cell Lines | 3 - 40 nM | 48 hours | Proliferation Assay |
| Apoptosis Induction | HL-60 | Significant increase in sub-G1 population | 72 hours | Flow Cytometry |
| Polyploidy Induction | HL-60 | Increased 4N and 8N DNA content | 24 - 48 hours | Flow Cytometry |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human promyelocytic leukemia HL-60 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Induction of Apoptosis in HL-60 Cells
-
Seed HL-60 cells in a 6-well plate at a density of 2 x 10^5 cells/mL in fresh culture medium.
-
Prepare working concentrations of this compound by diluting the stock solution in culture medium. A final concentration of 25 nM is recommended for inducing apoptosis. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Add the this compound or vehicle control to the respective wells.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is adapted from standard methods for apoptosis detection.[6][7]
-
Cell Harvesting: After the 72-hour incubation, collect the cells from each well, including any floating cells, by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellets twice with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells.
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing and assessing apoptosis in HL-60 cells.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Barasertib | C26H31FN7O6P | CID 11497983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Unveiling the Impact of Barasertib-HQPA on Histone H3 Phosphorylation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the Western blot analysis of phosphorylated histone H3 at serine 10 (p-H3-Ser10) following treatment with Barasertib-HQPA, the active metabolite of the Aurora B kinase inhibitor Barasertib (AZD1152). This compound is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3][4] Inhibition of Aurora B kinase by this compound leads to a significant reduction in the phosphorylation of its downstream substrate, histone H3.[5][6] This application note details the mechanism of action, summarizes key quantitative findings, and provides a comprehensive protocol for performing Western blot analysis to assess the pharmacodynamic effects of this compound.
Introduction
Aurora B kinase, a member of the chromosomal passenger complex, plays a critical role in orchestrating proper chromosome segregation and cytokinesis during mitosis.[2][7] Its activity is essential for the phosphorylation of histone H3 at serine 10, a hallmark of mitotic chromosome condensation.[8] Barasertib is a pro-drug that is rapidly converted in plasma to its active form, this compound (AZD2811), a potent and selective inhibitor of Aurora B kinase.[9][10] By targeting Aurora B, this compound disrupts the mitotic process, leading to polyploidy and apoptosis in cancer cells.[1][3][5] Consequently, a key pharmacodynamic marker of this compound activity is the reduction of p-H3-Ser10 levels. Western blotting is a robust method to quantify this inhibition.
Mechanism of Action: this compound and Histone H3 Phosphorylation
This compound acts as an ATP-competitive inhibitor of Aurora B kinase.[5] By binding to the ATP-binding pocket of the kinase, it prevents the transfer of a phosphate group from ATP to its substrates, including histone H3.[11] This direct inhibition leads to a measurable decrease in the levels of phosphorylated histone H3, which can be effectively monitored by Western blot analysis.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The inhibitory effect of this compound on histone H3 phosphorylation and cell proliferation has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line Panel | Parameter | Value Range | Reference |
| Human Colorectal Cancer (CRC) | Anti-proliferative & Cytotoxic Effects | Potent Inhibition | [6] |
| Small-Cell Lung Cancer (SCLC) | Growth Inhibition IC50 | < 50 nM in sensitive lines | [8] |
| Acute Myeloid Leukemia (AML) | IC50 | 3-40 nM | [2] |
Table 2: In Vivo Pharmacodynamic Effects of Barasertib
| Model | Treatment | Effect on p-H3 | Reference |
| ApcMin/+ mice (intestinal neoplasia) | 25 mg/kg i.p. | 94% reduction in p-H3 positive cells | [6] |
| SW620 tumor-bearing rats | Intravenous infusion | Transient suppression of histone H3 phosphorylation | [10] |
| Freshly isolated leukemia cells | 3 µM, 3 hours | Significant decrease in phosphorylated histone H3 | [3] |
Experimental Protocol: Western Blot for Phosphorylated Histone H3
This protocol provides a detailed methodology for the detection of phosphorylated histone H3 (Ser10) in cell lysates following treatment with this compound.
Materials and Reagents
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 15% acrylamide for good resolution of histones)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Mouse or Rabbit anti-Total Histone H3 (as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Experimental Workflow
Caption: Western blot workflow for p-H3 analysis.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 3-24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 15-30 µg of total protein per lane onto a high-percentage (e.g., 15%) SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA for blocking is often recommended for phospho-protein detection to reduce background.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-H3-Ser10 and anti-Total H3) in 5% BSA/TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-H3 signal to the Total H3 signal for each sample to account for loading differences.
-
Express the results as a percentage of the vehicle-treated control.
-
Conclusion
Western blot analysis is a critical tool for elucidating the mechanism of action and confirming the in-vitro and in-vivo activity of this compound. By following the detailed protocol outlined in this application note, researchers can reliably and quantitatively assess the inhibition of histone H3 phosphorylation, a key biomarker for Aurora B kinase inhibition. This methodology is essential for the preclinical and clinical development of Barasertib and other Aurora kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 5. Aurora B inhibitor barasertib and cytarabine exert a greater‐than‐additive cytotoxicity in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 11. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Xenograft Models Using Barasertib (AZD1152)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies using Barasertib (AZD1152), a selective Aurora B kinase inhibitor. The information is intended to guide researchers in designing and executing robust preclinical experiments to evaluate the antitumor efficacy of this compound.
Introduction
Barasertib (AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA.[1][2] This active form is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[3][4] Inhibition of Aurora B kinase by Barasertib disrupts chromosome segregation and cytokinesis, leading to polyploidy and subsequent apoptosis in cancer cells.[1][2][5] Preclinical studies have demonstrated significant antitumor activity of Barasertib in a variety of human tumor xenograft models, including those for colon, lung, and hematologic malignancies.[1][6][7][8]
Mechanism of Action of Barasertib
The primary mechanism of action of Barasertib involves the inhibition of Aurora B kinase, which plays a critical role in the proper alignment and segregation of chromosomes during cell division.[5] The inhibition of this kinase leads to a cascade of cellular events, ultimately resulting in tumor growth inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical xenograft studies with Barasertib.
Table 1: Antitumor Efficacy of Barasertib in Human Tumor Xenograft Models
| Cell Line | Tumor Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SW620 | Colorectal | Nude Mice | 150 mg/kg/day (48h s.c. infusion) | 79% (p<0.001) | [2][9] |
| HCT116 | Colorectal | Nude Mice | 150 mg/kg/day (48h s.c. infusion) | 60% (p<0.001) | [2][9] |
| Colo205 | Colorectal | Nude Mice | 150 mg/kg/day (48h s.c. infusion) | 81% (p<0.05) | [2][9] |
| SW620 | Colorectal | Nude Mice | 25 mg/kg/day (i.p. Q1Dx4) | Significant (p<0.05) | [9] |
| MOLM13 | Leukemia | BALB/c Nude Mice | 25 mg/kg (i.p. 4 times a week) | Marked suppression | [3] |
| H841 | Small-Cell Lung Cancer | Athymic Nude Mice | 50 mg/kg or 100 mg/kg (5/7 days for 2 weeks) | Significant growth delay (p=0.011 at 50 mg/kg) | [10] |
| Various | Colon, Lung, Hematologic | Immunodeficient Mice | 10-150 mg/kg/day | 55% to ≥100% (p<0.05) | [1][6][8] |
Table 2: Pharmacodynamic Effects of Barasertib in Tumor Xenografts
| Cell Line | Tumor Type | Animal Model | Dosing Regimen | Pharmacodynamic Marker | Observation | Reference |
| SW620 | Colorectal | Athymic Rats | i.v. administration | Phospho-Histone H3 (pHH3) | Transient suppression | [1][6] |
| SW620 | Colorectal | Athymic Rats | i.v. administration | 4N DNA Content | 2.4-fold higher than controls | [1][6] |
| SW620 | Colorectal | Athymic Rats | i.v. administration | >4N DNA Content (Polyploidy) | 2.3-fold higher than controls | [1][6] |
| SW620, HCT116, Colo205 | Colorectal | Nude Mice | 150 mg/kg/48h (s.c. infusion) | pHH3 Positive Tumor Cells | Significant reduction | [2] |
| SW620, HCT116 | Colorectal | Nude Mice | 150 mg/kg/48h (s.c. infusion) | 4N and >4N DNA Content | Increased proportion | [2] |
Experimental Protocols
In Vivo Xenograft Tumor Model Workflow
The following diagram outlines the general workflow for an in vivo xenograft study with Barasertib.
Detailed Methodologies
1. Cell Line Culture and Preparation
-
Cell Lines: Select appropriate human tumor cell lines (e.g., SW620, HCT116, Colo205 for colorectal cancer; MOLM13 for leukemia).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Harvest cells during the logarithmic growth phase using trypsinization. Wash cells with sterile phosphate-buffered saline (PBS) and determine cell viability using a trypan blue exclusion assay.
-
Cell Suspension: Resuspend the cells in a suitable medium (e.g., serum-free medium or a mixture of medium and Matrigel) at the desired concentration for injection.
2. Animal Model and Tumor Implantation
-
Animal Strain: Use immunodeficient mice, such as female athymic nude mice or SCID mice, 6-8 weeks of age.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Implantation: Subcutaneously inject the prepared tumor cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL) into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Barasertib Formulation and Administration
-
Formulation: The specific vehicle for Barasertib will depend on the administration route. Consult the manufacturer's instructions or relevant literature for appropriate vehicle composition.
-
Administration Routes and Schedules:
5. Efficacy and Toxicity Monitoring
-
Tumor Growth: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor the body weight of the animals as an indicator of general health and treatment-related toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or adverse reactions to the treatment.
6. Endpoint Analysis and Sample Collection
-
Euthanasia: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the animals.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight and volume.
-
Sample Processing:
-
For pharmacodynamic analysis, a portion of the tumor can be snap-frozen in liquid nitrogen for subsequent western blot or flow cytometry analysis.
-
Another portion can be fixed in 10% neutral buffered formalin for immunohistochemical analysis.
-
7. Pharmacodynamic Assays
-
Western Blot for Phospho-Histone H3 (pHH3):
-
Homogenize frozen tumor samples and extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against pHH3 (Ser10).
-
Incubate with a secondary antibody and detect the signal using an appropriate chemiluminescence substrate.
-
-
Flow Cytometry for DNA Content (Polyploidy):
-
Prepare single-cell suspensions from tumor tissue.
-
Fix and permeabilize the cells.
-
Stain the cells with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle and the presence of polyploid cells (>4N DNA).[2]
-
Conclusion
Barasertib has demonstrated significant preclinical efficacy in a range of xenograft models, supporting its development as a potential cancer therapeutic. The protocols and data presented here provide a foundation for researchers to design and interpret in vivo studies with this Aurora B kinase inhibitor. Careful consideration of the experimental design, including the choice of cell line, animal model, and dosing regimen, is crucial for obtaining reliable and reproducible results.
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 8. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Solubilizing Barasertib-HQPA in DMSO for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of Barasertib-HQPA in Dimethyl Sulfoxide (DMSO) for use in research settings. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Introduction
This compound (also known as AZD1152-HQPA) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] Its mechanism of action involves the disruption of the mitotic spindle checkpoint, leading to errors in chromosome segregation, polyploidy, and ultimately apoptosis in cancer cells.[4][5][6][7] Due to its aqueous insolubility, DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Synonyms | AZD1152-HQPA, AZD2811, INH-34 | [1][2] |
| Molecular Formula | C26H30FN7O3 | [1][8][9] |
| Molecular Weight | 507.56 g/mol | [1][8][10] |
| Appearance | White to yellow solid/powder | [1][2] |
| Purity | ≥98% | [9] |
Solubility Data
This compound is practically insoluble in water and ethanol but exhibits good solubility in DMSO.[1][8][10] It is crucial to use fresh, anhydrous DMSO to avoid reduced solubility.[10]
| Solvent | Solubility | Reference |
| DMSO | ≥ 22 mg/mL (43.34 mM) | [1][2] |
| ≥ 25.4 mg/mL | [8] | |
| 15 mg/mL | [9] | |
| 94 mg/mL (185.2 mM) | [11] | |
| 100 mg/mL (197.02 mM) | [10] | |
| Water | Insoluble (< 0.1 mg/mL) | [1][10] |
| Ethanol | Insoluble | [8][10] |
| DMF | 1 mg/mL | [9] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [9] |
Note: Solubility can vary slightly between different batches of the compound and the purity of the DMSO used.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or incubator at 37°C, ultrasonic bath
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass of this compound (MW = 507.56 g/mol ) is 5.076 mg.
-
-
Weigh the compound:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of anhydrous, sterile DMSO to the tube containing the powder.
-
-
Dissolution:
-
Sterilization (Optional):
-
If required for your specific application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter. Note that DMSO itself has some antimicrobial properties.
-
-
Storage:
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[13]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw the stock solution:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
To avoid precipitation of the compound upon direct dilution into the aqueous culture medium, it is recommended to perform serial dilutions in DMSO first if a wide range of concentrations is needed.[14]
-
-
Final Dilution into Culture Medium:
-
Directly add the required volume of the DMSO stock solution to the pre-warmed cell culture medium.
-
For example, to prepare 10 mL of medium with a final this compound concentration of 100 nM from a 10 mM stock solution, add 1 µL of the stock solution to 10 mL of medium. This results in a final DMSO concentration of 0.01%.
-
-
Mixing:
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
-
Immediate Use:
-
It is recommended to use the freshly prepared working solution immediately for optimal results.[10]
-
Visualization of Key Processes
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubilization and Cell Treatment
This diagram outlines the general workflow from receiving the powdered compound to treating cells in culture.
Caption: Workflow for preparing and using this compound.
References
- 1. Barasertib (AZD1152-HQPA) | CAS:722544-51-6 | Aurora Kinase B inhibitor, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Barasertib | C26H31FN7O6P | CID 11497983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Barasertib-HQPA Treatment of Small Cell Lung Cancer (SCLC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive form of lung cancer characterized by rapid cell proliferation and early metastasis. A promising therapeutic target in SCLC is Aurora B kinase (AURKB), a key regulator of mitosis. Barasertib (AZD1152) is a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-HQPA (AZD2811), a potent and highly selective inhibitor of AURKB.[1][2] Inhibition of AURKB disrupts chromosome segregation and cytokinesis, leading to polyploidy and subsequent apoptosis in cancer cells.[3][4] Preclinical studies have demonstrated that SCLC cell lines, particularly those with amplification or high expression of the cMYC oncogene, exhibit sensitivity to this compound.[1][5] These application notes provide detailed protocols for evaluating the efficacy of this compound in SCLC cell lines.
Mechanism of Action
This compound is a selective inhibitor of Aurora B kinase, a serine/threonine kinase essential for proper mitotic progression.[3] The IC50 value for AURKB is 0.37 nM, demonstrating high selectivity over Aurora A kinase (IC50 = 1369 nM).[1]
The Aurora B Kinase Signaling Pathway and Inhibition by this compound
Aurora B kinase is a component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC localizes to centromeres in early mitosis and relocates to the central spindle and midbody during anaphase and telophase. AURKB phosphorylates several substrates, including histone H3 at Serine 10 (p-Histone H3 (Ser10)), which is crucial for chromosome condensation.[1] Inhibition of AURKB by this compound prevents the phosphorylation of its downstream targets, leading to defects in chromosome alignment and segregation, failure of cytokinesis, and ultimately, endoreduplication and polyploidy. This aberrant mitotic exit triggers apoptotic cell death.[3][4]
References
- 1. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aurora kinase B inhibition in small-cell lung cancer: BCL-2 as a potential therapeutic biomarker and combination target - Hosoya - Translational Lung Cancer Research [tlcr.amegroups.org]
Application Notes: Barasertib-hQPA in Metastatic Melanoma Cell Studies
Introduction
Barasertib-hQPA, the active metabolite of the prodrug Barasertib (AZD1152), is a potent and selective inhibitor of Aurora B kinase.[1][2][3][4] Aurora B kinase is a critical regulator of mitosis, and its increased expression is associated with melanoma progression, making it a promising therapeutic target.[5][6][7] These application notes provide a comprehensive overview of the use of this compound in preclinical studies on metastatic melanoma cells, detailing its mechanism of action and providing protocols for key experimental assays.
Mechanism of Action
In metastatic melanoma cells, this compound functions as a highly selective inhibitor of Aurora B kinase.[1][2][3][4] This inhibition disrupts the proper execution of mitosis, leading to:
-
Mitotic Catastrophe: By inhibiting Aurora B, this compound prevents proper chromosome alignment and segregation during cell division.[3][4][5] This leads to the formation of polynucleated cells and ultimately triggers a form of cell death known as mitotic catastrophe.[1][5][8]
-
Induction of Apoptosis and Necrosis: Following mitotic catastrophe, melanoma cells treated with this compound undergo both programmed cell death (apoptosis) and necrosis.[1][5][8][9]
-
Cell Cycle Arrest: The drug induces a strong perturbation of the cell cycle, with an accumulation of cells in the G2/M phase.[1][6]
-
Inhibition of Cell Migration: this compound has been shown to reduce the migratory capabilities of melanoma cells, a crucial factor in metastasis.[1][5][8]
-
Metabolic Effects: The treatment affects the glycolytic metabolism of melanoma cells, leading to an increased release of lactate.[1][5]
Notably, the sensitivity of melanoma cells to this compound appears to be independent of their BRAF mutational status, suggesting its potential utility in a broader range of melanoma subtypes.[1][5][8]
Data Presentation
Table 1: Effect of this compound on Cell Growth Inhibition in Metastatic Melanoma Cell Lines
| Cell Line | BRAF Status | This compound Concentration | Cell Growth Inhibition (%) after 3 days |
| MBA72 | V600E | 30 nM | ~30% |
| 300 nM | ~60% | ||
| Hmel1 | V600E | 30 nM | ~30% |
| 300 nM | ~60% | ||
| MBA72R (Vemurafenib Resistant) | V600E | 30 nM | ~30% |
| 300 nM | ~60% | ||
| Hmel1R (Vemurafenib Resistant) | V600E | 30 nM | ~30% |
| 300 nM | ~60% | ||
| HBL | Wild Type | 30 nM | ~30% |
| 300 nM | ~60% | ||
| LND1 | Wild Type | 30 nM | ~30% |
| 300 nM | ~60% | ||
| Data extracted and compiled from Porcelli et al., 2015.[5][8] |
Table 2: Induction of Apoptosis and Necrosis by this compound
| Cell Line | Treatment | Apoptosis (Fold Increase vs. Control) | Necrosis (% of Control) |
| BRAF Mutated | 30 nM this compound | Significant Increase | Significant Increase |
| 300 nM this compound | Further Significant Increase | Further Significant Increase | |
| BRAF Wild Type | 30 nM this compound | Significant Increase | Significant Increase |
| 300 nM this compound | Further Significant Increase | Further Significant Increase | |
| Qualitative summary based on data from Porcelli et al., 2015.[5][9] |
Signaling Pathway Visualizations
Caption: Mechanism of action of this compound in melanoma cells.
Caption: General workflow for in vitro studies of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use a panel of human metastatic melanoma cell lines, including those with BRAF mutations (e.g., MBA72, Hmel1) and BRAF wild-type (e.g., HBL, LND1).[8]
-
Culture Conditions: Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to final concentrations (e.g., 3 nM to 3 µM, with common working concentrations of 30 nM and 300 nM).[1]
-
Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5 x 10^3 melanoma cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 3 and 6 days).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation: Seed melanoma cells and treat with this compound (e.g., 30 nM and 300 nM) for 1 to 3 days.[5]
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration Assay (Wound Healing Assay)
-
Monolayer Formation: Seed cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound (e.g., 30 nM and 300 nM) or vehicle control.[1]
-
Imaging: Capture images of the wound at 0, 24, and 48 hours.[1]
-
Analysis: Measure the width of the wound at different time points to quantify cell migration and wound closure.[1]
Apoptosis Assay (Cell Death Detection ELISA)
-
Principle: This assay quantifies cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes) characteristic of apoptosis.
-
Cell Lysate Preparation: Treat cells with this compound (e.g., 30 nM and 300 nM).[5][9] Harvest and lyse the cells according to the manufacturer's protocol to obtain a cytoplasmic fraction.
-
ELISA Procedure: Add the cytoplasmic lysates to a microplate coated with anti-histone antibodies. Add a second anti-DNA antibody conjugated to peroxidase.
-
Detection: Add a colorimetric substrate and measure the absorbance.
-
Analysis: The absorbance is directly proportional to the amount of apoptosis.
Necrosis Assay (LDH Activity Assay)
-
Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, an indicator of necrosis.[10][11]
-
Sample Collection: After treating cells with this compound (e.g., 30 nM and 300 nM), collect the cell culture supernatant.[5][9]
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan.
-
Measurement: Measure the absorbance of the formazan product.
-
Analysis: The amount of color is proportional to the amount of LDH released, and thus to the level of necrosis. Controls for maximum LDH release (from lysed cells) should be included.
References
- 1. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. researchgate.net [researchgate.net]
- 4. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Barasertib-HQPA solubility and stability issues in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barasertib-HQPA.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Solubility Issues
Question: I am having trouble dissolving this compound. What solvents are recommended and what are the best practices for solubilization?
Answer: Difficulty in dissolving this compound can often be resolved by selecting the appropriate solvent and using proper techniques.
-
Recommended Solvents: The most commonly used solvent for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6][7]
-
Best Practices:
-
Use fresh, high-quality, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][2][4][5]
-
Sonication or gentle heating (e.g., in a warm water bath) can aid in dissolution.[3]
-
For in vivo experiments, specific formulations are required. A common formulation involves a mixture of PEG300, Tween 80, and an aqueous solution (like saline or ddH2O).[1] Another suggested solvent for in vivo use is a solution of 30% PEG400/0.5% Tween80/5% Propylene glycol.[1] Always ensure the solution is clear before use.
-
Question: My this compound solution appears to have precipitated after storage. What could be the cause and how can I prevent this?
Answer: Precipitation of this compound from a solution can be due to several factors, including storage conditions and solvent saturation.
-
Storage of Stock Solutions: It is recommended to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store stock solutions at -20°C or -80°C for long-term stability.[3][4][7]
-
Solvent Saturation: Ensure you have not exceeded the solubility limit of this compound in your chosen solvent. If you need a higher concentration, you may need to explore alternative solvent systems or formulations.
-
Re-dissolving Precipitate: If precipitation occurs, you can try to re-dissolve the compound by gentle warming and vortexing or sonication. However, it is crucial to ensure the compound's integrity has not been compromised.
Stability Concerns
Question: How stable is this compound in solution, and are there any specific storage recommendations?
Answer: this compound exhibits good stability under appropriate storage conditions.
-
In Solution: When stored in a suitable solvent at -80°C, this compound can be stable for up to a year or even two years.[3][4][7] For shorter periods (e.g., one month), storage at -20°C is also acceptable.[5]
-
pH Stability: this compound has been shown to be stable for over 72 days at a pH of 7.4.[8]
-
Powder Form: As a powder, it is recommended to store this compound at -20°C, where it can be stable for up to three years.[2][3][7]
Experimental Inconsistencies
Question: I am observing variable results in my cell-based assays with this compound. What are the potential reasons for this?
Answer: Inconsistent results in cell-based assays can stem from several sources, from compound handling to experimental design.
-
Compound Preparation: Always prepare fresh working solutions from your stock for each experiment to ensure consistent concentrations.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. The IC50 values can range from 3 nM to 40 nM in hematopoietic malignant cells.[3][4]
-
Assay Duration: The effects of this compound are time-dependent. For example, the induction of polyploidy is typically observed within 24-48 hours, followed by apoptosis.[6]
-
Mechanism of Action: this compound is a highly selective inhibitor of Aurora B kinase.[1][2][9] Its effects, such as the inhibition of histone H3 phosphorylation, can be used as a biomarker of its activity.[8][10]
Quantitative Data Summary
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | ≥ 22 mg/mL (43.34 mM) | [4][6] |
| DMSO | 33 mg/mL (56.17 mM) | [3] | |
| DMSO | 94 mg/mL (185.2 mM) | [7] | |
| DMSO | 100 mg/mL (197.02 mM) | [1] | |
| Water | Insoluble (< 0.1 mg/mL) | [6] | |
| Ethanol | 3 mg/mL (5.91 mM) | [7] | |
| IC50 (Cell-free) | Aurora B | 0.37 nM | [1][2][4] |
| Aurora A | 1369 nM (~3700-fold less selective) | [1][9] | |
| Storage Stability | Powder at -20°C | 3 years | [2][3][7] |
| In Solvent at -80°C | 1-2 years | [3][4][7] | |
| In Solvent at -20°C | 1 month | [5] | |
| pH Stability | pH 7.4 | > 72 days | [8] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). c. Vortex or sonicate the solution until the compound is completely dissolved. A brief warming in a water bath may be used if necessary. d. Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Viability Assessment: a. Use a suitable cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP levels). b. Follow the manufacturer's instructions for the chosen reagent. c. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot for Phospho-Histone H3
-
Cell Treatment and Lysis: a. Treat cells with this compound or vehicle control for the desired time. b. Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: a. Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. b. Visualize the protein bands using a chemiluminescence imaging system. c. Normalize the signal to a loading control (e.g., total Histone H3 or GAPDH).
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Barasertib | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Barasertib (AZD1152-HQPA) | CAS:722544-51-6 | Aurora Kinase B inhibitor, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 8. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 10. ashpublications.org [ashpublications.org]
Optimizing Barasertib-HQPA Concentration for Maximum In Vitro Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of Barasertib-HQPA. This compound, the active metabolite of the prodrug Barasertib (AZD1152), is a highly selective and potent inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] Proper concentration optimization is critical for achieving maximal therapeutic efficacy and avoiding off-target effects in preclinical cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Aurora B kinase, with an IC50 of 0.37 nM in cell-free assays.[1][2] This selectivity is approximately 3,700-fold higher for Aurora B than for Aurora A.[2] Aurora B is a crucial component of the chromosomal passenger complex, which orchestrates chromosome segregation and cytokinesis during mitosis.[4] By inhibiting Aurora B, this compound disrupts these processes, leading to failed cell division, endoreduplication (repeated DNA replication without cell division), polyploidy, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cancer cell line's sensitivity. Generally, concentrations in the low nanomolar to micromolar range are used. Studies have shown that some small cell lung cancer (SCLC) cell lines are sensitive to concentrations below 50 nM, while others may require higher concentrations.[5] For many leukemia cell lines, IC50 values (the concentration that inhibits 50% of cell growth) range from 3 nM to 40 nM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C for long-term stability. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected morphological changes in cells treated with this compound?
A hallmark of Aurora B inhibition is the induction of polyploidy, where cells become enlarged and contain multiple nuclei or a single large nucleus with increased DNA content.[6] This is a result of cells failing to complete cytokinesis after DNA replication. Over time, these polyploid cells often undergo apoptosis.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Low or No Observed Efficacy at Expected Concentrations
Possible Causes:
-
Cell Line Resistance: The target cell line may be inherently resistant to Aurora B inhibition.
-
Incorrect Drug Concentration: Errors in dilution calculations or degradation of the compound.
-
Suboptimal Assay Conditions: The chosen assay may not be sensitive enough, or the incubation time may be too short.
Troubleshooting Steps:
-
Verify Cell Line Sensitivity: If possible, include a known sensitive cell line as a positive control.
-
Confirm Drug Activity: Prepare fresh dilutions from a new stock aliquot.
-
Optimize Assay Duration: Extend the incubation time (e.g., from 24 to 48 or 72 hours) to allow for the full phenotypic effects of mitotic disruption and subsequent apoptosis to manifest.
-
Consider Alternative Assays: If using a metabolic assay like MTT, which measures mitochondrial activity, consider that polyploid cells may remain metabolically active for some time. An assay that directly measures cell number (e.g., crystal violet staining) or apoptosis (e.g., Annexin V staining) may provide a clearer picture of efficacy.
Issue 2: High Variability Between Replicate Wells
Possible Causes:
-
Uneven Cell Seeding: Inconsistent number of cells plated in each well.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth.
-
Incomplete Drug Solubilization: The drug may not be fully dissolved in the media, leading to inconsistent concentrations.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
Proper Drug Dilution: Ensure the drug stock is fully thawed and vortexed before preparing dilutions. When adding the drug to the wells, mix gently by pipetting up and down.
Issue 3: Unexpected Cell Cycle Profile
Possible Cause:
-
Misinterpretation of Polyploidy: The accumulation of cells with >4N DNA content is an expected outcome of this compound treatment and should not be mistaken for a simple G2/M arrest.
Troubleshooting Steps:
-
Detailed Cell Cycle Analysis: When analyzing flow cytometry data, ensure your gating strategy can identify and quantify polyploid populations (e.g., 8N, 16N).
-
Correlate with Morphology: Use microscopy to visually confirm the presence of enlarged, multinucleated cells, which is characteristic of the polyploid phenotype.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H82 | Small Cell Lung Cancer | 1 | [7] |
| Various AML cell lines | Acute Myeloid Leukemia | 3 - 40 | [1] |
| Various SCLC cell lines | Small Cell Lung Cancer | < 50 (sensitive lines) | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of this compound and controls in a 6-well plate.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits Aurora B kinase, leading to cytokinesis failure.
Experimental Workflow Diagram
Caption: General workflow for determining this compound in vitro efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 5. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. protocols.io [protocols.io]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Barasertib-HQPA Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Barasertib-HQPA (the active metabolite of Barasertib, AZD1152) in cancer cell lines.
I. General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and potent inhibitor of Aurora B kinase.[1][2] Aurora B is a key mitotic kinase that plays a critical role in chromosome segregation and cytokinesis. By inhibiting Aurora B, this compound disrupts cell division, leading to polyploidy (cells with multiple sets of chromosomes) and subsequent apoptosis (programmed cell death) in cancer cells.[2][3] The IC50 for Aurora B in a cell-free assay is 0.37 nM, demonstrating its high potency.[1][2][4]
Diagram of the Aurora B Signaling Pathway and Inhibition by this compound
Caption: Aurora B kinase pathway and its inhibition by this compound.
II. Mechanisms of Resistance to this compound
Q2: My cancer cell line has developed resistance to this compound. What are the common mechanisms of resistance?
A2: Several mechanisms can lead to acquired resistance to this compound. The most commonly reported are:
-
Upregulation of Drug Efflux Pumps: Increased expression of the ATP-binding cassette (ABC) transporters MDR1 (P-glycoprotein, ABCB1) and BCRP (ABCG2) can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the p53/p73 Pathway: The tumor suppressor proteins p53 and p73 are involved in inducing apoptosis in response to cellular stress. Cell lines with null or mutated p53/p73 may be resistant to this compound-induced apoptosis.
-
Overexpression of Anti-Apoptotic Proteins: Increased levels of anti-apoptotic proteins, particularly BCL2, can counteract the pro-apoptotic signals triggered by Aurora B inhibition, promoting cell survival.
-
Mutations in the Aurora B Kinase Domain: Although less common, point mutations in the ATP-binding pocket of Aurora B can prevent this compound from binding to its target.
Diagram of this compound Resistance Mechanisms
Caption: Key mechanisms of acquired resistance to this compound.
III. Troubleshooting Experimental Assays
Q3: My sensitive and resistant cell lines are showing similar IC50 values for this compound in my cell viability assay. What could be the problem?
A3: This could be due to several factors:
-
Incorrect Seeding Density: Ensure that the cell seeding density is optimized for your specific cell lines. Over-confluent or sparse cultures can affect the results.
-
Incubation Time: A 72-hour incubation period is generally recommended for assessing the cytotoxic effects of this compound. Shorter incubation times may not be sufficient to observe a differential response.
-
Reagent Quality: Ensure that your this compound stock solution is properly stored and has not degraded.
-
Cell Line Integrity: Verify the identity and purity of your cell lines through STR profiling to rule out cross-contamination.
Q4: I am not observing a decrease in phosphorylated Histone H3 (Ser10) after this compound treatment in my resistant cell line. What does this indicate?
A4: A lack of decrease in phospho-Histone H3 (Ser10) in a resistant cell line, while it is observed in the sensitive parental line, strongly suggests that the drug is not reaching its target. This is a hallmark of resistance mediated by drug efflux pumps like MDR1 and BCRP.
Q5: How can I confirm that MDR1 or BCRP upregulation is the cause of resistance in my cell line?
A5: You can perform the following experiments:
-
Western Blotting: Analyze the protein expression levels of MDR1 and BCRP in your sensitive and resistant cell lines. A significant increase in the resistant line is a strong indicator.
-
Co-treatment with Efflux Pump Inhibitors: Treat your resistant cells with this compound in combination with an MDR1 inhibitor (e.g., Verapamil) or a BCRP inhibitor. A restoration of sensitivity to this compound would confirm the role of the respective efflux pump.
-
siRNA Knockdown: Use siRNA to specifically knockdown the expression of MDR1 or BCRP in your resistant cell line. If the cells become sensitive to this compound after knockdown, it confirms the involvement of these transporters.
IV. Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| SW620 | Colon | MDR1 Overexpression | 4-15 nM | >1000 nM | >100 |
| MiaPaCa | Pancreatic | BCRP Overexpression | 4-15 nM | >1000 nM | >100 |
| SCLC Panel | Small Cell Lung | MYC Amplification (sensitive) | <50 nM | >3 µM | >60 |
| HL-60 | Leukemia | - | 51 nM | 70 nM (Ara-C resistant) | 1.4 |
| U937 | Leukemia | - | ~3-40 nM | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.[4][5][6][7]
V. Experimental Protocols
Protocol 1: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: For MTS assays, read the absorbance at 490 nm. For MTT assays, first add a solubilizing agent (e.g., DMSO) and then read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blotting for MDR1/BCRP
-
Protein Extraction: Lyse sensitive and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDR1, BCRP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Flow Cytometry for Phospho-Histone H3 (Ser10)
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).
-
Cell Fixation: Harvest and fix the cells in 70% cold ethanol.
-
Permeabilization: Permeabilize the cells with a buffer containing a mild detergent (e.g., Triton X-100).
-
Antibody Staining: Incubate the cells with a fluorescently labeled antibody against phospho-Histone H3 (Ser10).
-
DNA Staining: Stain the cells with a DNA dye such as propidium iodide (PI) or DAPI.
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of cells positive for phospho-Histone H3 (Ser10).
VI. Strategies to Overcome Resistance
Q6: How can I overcome this compound resistance in my experiments?
A6: The strategy to overcome resistance depends on the underlying mechanism:
-
For MDR1/BCRP Overexpression:
-
For BCL2 Overexpression:
-
For p53/p73 Inactivation:
-
Combination Therapy: In p53-deficient cells, combining this compound with DNA-damaging agents like etoposide may enhance apoptosis.
-
Experimental Workflow for Identifying and Overcoming this compound Resistance
Caption: A workflow for identifying and overcoming this compound resistance.
VII. Frequently Asked Questions (FAQs)
Q7: Is this compound selective for Aurora B over Aurora A?
A7: Yes, this compound is highly selective for Aurora B, with an IC50 approximately 3700-fold lower for Aurora B compared to Aurora A.[1] This high selectivity minimizes off-target effects related to Aurora A inhibition.
Q8: What is the typical cellular phenotype observed after this compound treatment?
A8: The hallmark of Aurora B inhibition is endoreduplication, leading to the formation of polyploid cells (with ≥8N DNA content). This is a result of cells failing to complete cytokinesis and re-entering the S-phase of the cell cycle. This is often followed by apoptosis.[4]
Q9: Can MYC amplification status predict sensitivity to this compound?
A9: In some cancers, such as small cell lung cancer (SCLC), amplification of c-MYC is associated with increased sensitivity to this compound.[4][12] However, this is not a universal biomarker, and sensitivity should be determined empirically for each cell line.
Q10: Are there any known synergistic drug combinations with this compound?
A10: Yes, in addition to overcoming resistance, this compound has shown synergistic effects with other chemotherapeutic agents. For example, it can enhance the cytotoxicity of tubulin depolymerizing agents (e.g., vincristine) and topoisomerase II inhibitors (e.g., daunorubicin) in leukemia cells.[5] Furthermore, combination with BCL2 inhibitors like venetoclax has shown promise.[10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A field guide to Aurora kinase inhibitors: an oocyte perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MDR1 overexpression inhibits chemotherapy-induced toxicity of granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of multidrug resistance by verapamil and modulation by alpha 1-acid glycoprotein in wild-type and multidrug-resistant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of Barasertib-HQPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing potential off-target effects of Barasertib-HQPA (the active metabolite of Barasertib, AZD1152) in various research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective small-molecule inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] It is the active metabolite of the prodrug Barasertib (AZD1152).[2] Its primary mechanism of action involves the disruption of chromosome alignment and segregation during cell division, leading to apoptosis in cancer cells.[2]
Q2: How selective is this compound for Aurora B kinase?
A2: this compound exhibits high selectivity for Aurora B over other kinases. Reports indicate that it is approximately 3700-fold more selective for Aurora B than for the closely related Aurora A kinase.[4] Specifically, the Ki (inhibition constant) for Aurora B is 0.36 nmol/L, while for Aurora A it is 1.369 µmol/L.[2] It has also been shown to have high specificity against a panel of 50 other kinases.[2][3]
Q3: What are the known or potential off-target effects of this compound?
A3: While highly selective, this compound may exhibit off-target activity, particularly at higher concentrations. The most frequently cited potential off-target is FMS-like tyrosine kinase 3 (FLT3) .[5] Some studies suggest that this compound might inhibit FLT3 with a potency comparable to or even greater than its inhibition of Aurora B.[5] This is a critical consideration in studies involving cell lines or disease models where FLT3 signaling is relevant, such as in certain types of leukemia.[5] Other potential off-targets, though less characterized, may exist and can be identified through comprehensive kinome profiling.
Q4: What are the common phenotypic consequences of off-target effects?
A4: Off-target effects can lead to a range of unexpected cellular phenotypes that may complicate data interpretation. These can include:
-
Altered cell viability or morphology: Unexpected cytotoxicity or changes in cell shape that do not align with the known consequences of Aurora B inhibition.
-
Modulation of unintended signaling pathways: Activation or inhibition of pathways unrelated to mitotic regulation.
-
Inconsistent results across different cell lines: Discrepancies in experimental outcomes may be due to varying expression levels of off-target kinases in different cell models.
-
Drug resistance: The development of resistance mechanisms that are not related to the on-target activity.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound, potentially indicating off-target effects.
Issue 1: Unexpectedly High Cytotoxicity in a Cell Line
Possible Cause: The cell line may express a sensitive off-target kinase that is critical for its survival.
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Rationale: To determine if the observed cytotoxicity correlates with the known potency of this compound against Aurora B.
-
Protocol: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations. Compare the IC50 value for cytotoxicity with the IC50 for a known on-target biomarker of Aurora B inhibition (e.g., phosphorylation of Histone H3 at Serine 10). A significant discrepancy may suggest off-target toxicity.
-
-
Off-Target Expression Analysis:
-
Rationale: To check if the sensitive cell line expresses high levels of a potential off-target like FLT3.
-
Protocol: Analyze the expression of potential off-target kinases in your cell line using techniques like Western blotting, qPCR, or by consulting publicly available databases (e.g., Cancer Cell Line Encyclopedia).
-
-
Rescue Experiment:
-
Rationale: To confirm if the cytotoxicity is due to the inhibition of a specific off-target.
-
Protocol: If a primary off-target is suspected, perform a rescue experiment by overexpressing a drug-resistant mutant of that off-target. If the cells are rescued from this compound-induced death, it strongly suggests an off-target effect.
-
Issue 2: Inconsistent Phenotypic Responses Across Different Research Models
Possible Cause: Different cell lines or animal models may have varying expression profiles of on- and off-target kinases, leading to divergent responses.
Troubleshooting Steps:
-
Characterize Your Models:
-
Rationale: To understand the molecular context of your experimental systems.
-
Protocol: Perform a baseline characterization of your cell lines or tissues to determine the expression levels of Aurora B and key potential off-targets.
-
-
Use a Structurally Unrelated Aurora B Inhibitor:
-
Rationale: To differentiate between on-target and off-target effects.
-
Protocol: Treat your models with a different, structurally distinct Aurora B inhibitor. If the inconsistent phenotypes persist with the second inhibitor, it is more likely an on-target effect. If the phenotypes differ, it points towards off-target effects specific to this compound.
-
-
Validate On-Target Engagement:
-
Rationale: To ensure that this compound is effectively inhibiting Aurora B in all your models.
-
Protocol: Use a reliable biomarker, such as the phosphorylation of Histone H3 on Serine 10 (pHH3), to confirm that this compound is engaging its primary target at the concentrations used in your experiments across all models.[1]
-
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound.
Table 1: On-Target and Key Off-Target Inhibitory Activity
| Target | Assay Type | IC50 / Ki Value | Reference |
| Aurora B | Cell-free (Ki) | 0.36 nmol/L | [2] |
| Aurora A | Cell-free (Ki) | 1.369 µmol/L | [2] |
| FLT3 | Cellular (IC50) | Potentially ≤ 1 nM | [5] |
Note: The IC50 for FLT3 is not definitively established in publicly available literature and may vary depending on the assay and cell type.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Validation
This protocol describes a general method to validate the inhibitory activity of this compound against a putative off-target kinase.
Materials:
-
Recombinant purified off-target kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Kinase reaction buffer
-
Detection reagent (e.g., for luminescence, fluorescence, or radioactivity)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a microplate, add the recombinant kinase and its specific substrate to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that this compound engages its intended target (Aurora B) and potential off-targets in a cellular context.
Materials:
-
Cultured cells of interest
-
This compound
-
PBS and lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibodies against the target protein(s)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and divide the lysate into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler to induce protein denaturation and aggregation.
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting using specific antibodies.
-
A shift in the melting curve (the temperature at which the protein denatures) in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 3. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
Barasertib-HQPA storage and handling best practices for researchers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as comprehensive troubleshooting guides and frequently asked questions (FAQs) for experimental work involving this potent and selective Aurora B kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Barasertib-hQPA and what is its primary mechanism of action?
This compound (also known as AZD2811 or AZD1152-HQPA) is a highly selective and potent inhibitor of Aurora B kinase, with an IC50 of approximately 0.37 nM in cell-free assays.[1] It is the active metabolite of the prodrug Barasertib (AZD1152), which is rapidly converted to this compound in plasma.[2] Its primary mechanism of action is the inhibition of Aurora B kinase, a key regulator of mitosis. This inhibition disrupts several mitotic processes, including chromosome alignment and segregation, leading to failed cell division (cytokinesis), endoreduplication, polyploidy, and ultimately, apoptosis in rapidly dividing cancer cells.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound. Please refer to the tables below for detailed information.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or 100 mg/mL).[3] If you encounter solubility issues, gentle warming to 37°C and/or sonication can aid in dissolution. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What are the typical concentrations of this compound used in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a general starting point for in vitro experiments is in the low nanomolar to low micromolar range. For example, IC50 values for growth inhibition in various cancer cell lines have been reported to be in the range of 3 nM to 40 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 6 months | For more frequent use. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 22 mg/mL (43.34 mM) |
| Ethanol | Insoluble |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a tetrazolium-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium appropriate for your cell line
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from your stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 490 nm for MTS).[4]
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the appropriate time to induce apoptosis (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[5] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Troubleshooting Guide
Problem 1: No or weak biological effect observed in cellular assays.
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the culture medium for any precipitate after adding this compound. Prepare a fresh stock solution in anhydrous DMSO. Gentle warming or sonication can aid dissolution. Consider lowering the final concentration in your assay.
-
-
Possible Cause: Poor cell permeability.
-
Solution: While this compound is generally cell-permeable, different cell lines can have varying membrane characteristics. Try increasing the incubation time to allow for sufficient uptake.
-
-
Possible Cause: Drug efflux.
-
Solution: Some cancer cell lines overexpress efflux pumps like P-glycoprotein (Pgp) or Breast Cancer Resistance Protein (BCRP), which can actively remove this compound from the cell, leading to resistance.[6] Consider using a cell line with known low expression of these transporters or co-incubating with a known inhibitor of these pumps to test this possibility.
-
-
Possible Cause: Incorrect compound handling.
-
Solution: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Problem 2: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogeneous single-cell suspension before plating. Use consistent pipetting techniques to dispense an equal number of cells into each well.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: The outer wells of a plate are more susceptible to evaporation, which can alter the concentration of the compound. Avoid using the outermost wells for experimental samples or fill them with sterile PBS or media to create a humidity barrier.[7]
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Adhere to a strict schedule for both the treatment duration and the addition of assay reagents to all wells.[7]
-
Problem 3: Discrepancy between high potency in biochemical assays and lower potency in cellular assays.
-
Possible Cause: High intracellular ATP concentration.
-
Explanation: Biochemical kinase assays are often performed at ATP concentrations near the Km of the enzyme. However, intracellular ATP levels are much higher (in the millimolar range), which can lead to competition with ATP-competitive inhibitors like this compound, requiring higher concentrations for a similar effect in cells.[7]
-
-
Possible Cause: Off-target effects or cellular metabolism.
-
Explanation: In a cellular context, the compound may have off-target effects or be metabolized, which can influence its overall activity. It is important to confirm the on-target effect by, for example, assessing the phosphorylation status of a known Aurora B substrate like histone H3.[8]
-
Problem 4: Unexpected cell morphology or cell cycle profile.
-
Possible Cause: Sub-optimal concentration of this compound.
-
Solution: A hallmark of Aurora B inhibition is the induction of polyploidy.[8] If you are not observing this phenotype, you may need to adjust the concentration. Perform a dose-response and time-course experiment to identify the optimal conditions for inducing the expected phenotype in your cell line.
-
-
Possible Cause: Cell line-specific responses.
-
Solution: Different cell lines can respond differently to Aurora B inhibition. Some may undergo mitotic arrest followed by apoptosis, while others might exhibit endoreduplication and polyploidy. It is important to characterize the response in your specific model system.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dojindo.com [dojindo.com]
- 6. P-glycoprotein and breast cancer resistance protein in acute myeloid leukaemia cells treated with the aurora-B kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Barasertib-HQPA incubation time for optimal experimental results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Barasertib-HQPA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as AZD2811) is the active metabolite of the prodrug Barasertib (AZD1152).[1][2][3] It is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][4] The mechanism of action involves the inhibition of Aurora B, which leads to defects in chromosome alignment and segregation, ultimately preventing cell division.[1][5] This disruption of mitosis can result in the formation of polyploid cells (cells with more than the normal number of chromosome sets) and subsequently induce apoptosis (programmed cell death).[1][4][6]
Q2: What is a typical incubation time for this compound in cell culture experiments?
A2: The optimal incubation time for this compound can vary significantly depending on the cell line, the concentration of the inhibitor, and the specific biological endpoint being measured. Published studies have utilized a wide range of incubation times, from as short as 3 hours to as long as 5 days.[5][7] For short-term effects like inhibiting the phosphorylation of histone H3, a downstream target of Aurora B, a 3-hour incubation may be sufficient.[5][6] To observe effects on cell proliferation, polyploidy, and apoptosis, longer incubation times of 24 to 72 hours are commonly used.[8][9][10]
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: To determine the optimal incubation time for your experimental setup, it is recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). You can then analyze your endpoint of interest at each time point to identify when the maximal or desired effect is achieved.
Q4: What are some common issues encountered when working with this compound and how can I troubleshoot them?
A4:
-
Low Potency or Lack of Effect:
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.[4][8]
-
Confirm Active Form: Barasertib is a prodrug that is converted to the active form, this compound, in plasma.[1][2][3] For in vitro experiments, it is crucial to use this compound directly.
-
Optimize Concentration: The sensitivity to this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your cells.
-
-
High Cell Death at Early Time Points:
-
Reduce Concentration: The concentration of this compound may be too high for your specific cell line. Try a lower concentration range.
-
Shorten Incubation Time: For sensitive cell lines, a shorter incubation period may be sufficient to achieve the desired effect without inducing excessive toxicity.
-
-
Inconsistent Results:
-
Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition between experiments.
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) in your experiments to account for any effects of the solvent on your cells.
-
Experimental Protocols & Data
Determining Optimal Incubation Time for Inhibition of Cell Viability
This protocol outlines a general method for determining the optimal incubation time of this compound to assess its effect on cell viability using a standard MTS assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
MTS Assay: At the end of each incubation period, add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value at each time point.
Quantitative Data Summary:
The following table summarizes reported IC50 values for this compound in various cancer cell lines at different incubation times. This data can serve as a starting point for designing your own experiments.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| MOLM13 | Acute Myeloid Leukemia | 48 | 1 |
| MV4-11 | Acute Myeloid Leukemia | 48 | 2.8 |
| Various Leukemia Lines | Leukemia | 48 | 3-40 |
| LNCaP | Prostate Cancer | 48 | 25 |
| U87-MG | Glioblastoma | 72 | ~25 |
| U87-MGshp53 | Glioblastoma | 72 | ~50 |
| BT474 | Breast Cancer | 48-120 | 8 |
| MDA-MB-468 | Breast Cancer | 48-120 | 14 |
| MDA-MB-231 | Breast Cancer | 48-120 | 105 |
| SCLC Lines (Sensitive) | Small Cell Lung Cancer | 120 | < 50 |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line.[4][5][6][7][9][11]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits Aurora B kinase, disrupting mitosis and leading to apoptosis.
Experimental Workflow for Optimizing Incubation Time
Caption: A systematic workflow for determining the optimal this compound incubation time.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Barasertib (AZD1152-HQPA) | CAS:722544-51-6 | Aurora Kinase B inhibitor, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with inconsistent results in Barasertib-HQPA experiments
Welcome to the technical support center for Barasertib-HQPA (also known as AZD1152-HQPA), a potent and selective Aurora B kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
1. Compound Solubility and Stability
-
Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
-
Answer: this compound has limited aqueous solubility. To address this, prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1] Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For particularly insoluble compounds, consider the following:
-
Sonication: Briefly sonicate the stock solution to aid dissolution.
-
Pre-warmed Medium: Warm the cell culture medium to 37°C before adding the compound.
-
Regular Media Changes: For long-term experiments, consider more frequent media changes with freshly prepared compound dilutions to prevent degradation or precipitation over time.[2]
-
-
-
Question: How can I assess the stability of this compound in my experimental setup?
-
Answer: The stability of this compound can be influenced by factors such as pH and temperature. It has been reported to be stable for over 72 days at pH 7.4.[3] To ensure consistent results, it is recommended to:
-
2. Inconsistent Cellular Responses
-
Question: I am observing variable IC50 values for this compound across different experiments with the same cell line. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors:
-
Cell Density: Ensure you are seeding cells at a consistent density across all experiments, as this can influence the effective concentration of the inhibitor.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Compound Potency: Verify the purity and integrity of your this compound stock. Improper storage can lead to degradation.
-
Assay-Specific Variability: Different assay methods (e.g., MTT vs. CellTiter-Glo) can yield different IC50 values due to their distinct underlying principles.
-
-
-
Question: My results show a weaker-than-expected inhibition of Aurora B kinase activity. What should I check?
-
Answer: If you are not observing the expected level of target inhibition, consider the following:
-
Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for inhibiting the phosphorylation of Histone H3 at Serine 10 (a key downstream target of Aurora B).[3][4]
-
Cell Line Specificity: The expression and activity of Aurora B kinase can vary between cell lines. Confirm that your chosen cell line expresses sufficient levels of Aurora B.
-
Antibody Quality: For western blotting or immunofluorescence, verify the specificity and optimal dilution of your antibodies for phosphorylated and total Histone H3.
-
-
3. Off-Target Effects and Unexpected Phenotypes
-
Question: My cells are exhibiting a phenotype that is not consistent with Aurora B inhibition (e.g., unexpected toxicity, altered morphology). Could this be due to off-target effects?
-
Answer: While this compound is a highly selective inhibitor of Aurora B, off-target effects can occur, especially at higher concentrations.[5][6] Barasertib has been noted to also inhibit FLT3 and KIT, which can lead to toxicity.[7] To investigate this:
-
Titrate the Inhibitor Concentration: Determine if the unexpected phenotype is dose-dependent.
-
Use a Structurally Distinct Aurora B Inhibitor: Comparing the effects of two different inhibitors can help distinguish on-target from off-target effects.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant form of Aurora B to see if this reverses the observed phenotype.
-
-
Data Presentation
The following table summarizes key quantitative data for this compound to aid in experimental design and data comparison.
| Parameter | Value | Cell Line/System | Reference |
| Ki (Aurora B) | 0.36 nM | Cell-free assay | [5][6] |
| Ki (Aurora A) | 1369 nM | Cell-free assay | [5][6] |
| IC50 | 0.37 nM | Cell-free assay | [1][7] |
| IC50 Range (Cell-based) | 3 nM - 40 nM | Various cancer cell lines | [8] |
| Solubility in DMSO | Up to 100 mg/mL | - | [1][6] |
| Aqueous Solubility | Insoluble | - | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for the assessment of anti-proliferative effects (e.g., 72 hours).
-
Assay Procedure:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm.
-
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.
2. Western Blotting for Phospho-Histone H3
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response range of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 signal.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits Aurora B kinase, preventing Histone H3 phosphorylation and leading to polyploidy and apoptosis.
Experimental Workflow
Caption: A general experimental workflow for testing this compound in cellular assays.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 6. adooq.com [adooq.com]
- 7. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
The importance of using fresh DMSO for Barasertib-HQPA solubility
Welcome to the technical support center for Barasertib-HQPA. This guide is designed to provide researchers, scientists, and drug development professionals with comprehensive information to ensure successful experimental outcomes. Here you will find answers to frequently asked questions and troubleshooting advice, with a special focus on the critical role of solvent quality in achieving optimal solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AZD1152-HQPA) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of cell division.[1][2] It is the active metabolite of the prodrug Barasertib (AZD1152), which is rapidly converted to this compound in plasma.[2][3][4] Aurora B kinase is a critical component of the Chromosomal Passenger Complex (CPC), which ensures the proper alignment and segregation of chromosomes during mitosis.[3][5] By inhibiting Aurora B, this compound disrupts these processes, leading to failed cell division (cytokinesis), the formation of cells with multiple nuclei (polyploidy), and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2][6][7]
Q2: I'm having trouble dissolving this compound. What could be the cause?
The most common reason for poor solubility of this compound is the quality of the Dimethyl Sulfoxide (DMSO) used. This compound is highly soluble in fresh, anhydrous DMSO but is insoluble in water and ethanol.[1][8][9] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10][11] This absorbed water content can significantly reduce the solubility of hydrophobic compounds like this compound, leading to precipitation or failure to dissolve completely.[1][12][13]
Q3: Why is it so important to use fresh DMSO?
Using fresh, high-purity, anhydrous DMSO is critical for achieving the maximum solubility of this compound.[1][12] As DMSO ages or is improperly stored, it absorbs water from the air. Even small amounts of water can drastically lower the solubility of this compound, potentially from over 90 mg/mL to a much lower, unpredictable concentration. This can lead to inaccurate stock solution concentrations, compound precipitation, and consequently, unreliable and non-reproducible experimental results.
Q4: What are the best practices for storing and handling DMSO to maintain its quality?
To prevent moisture absorption and maintain the integrity of DMSO, follow these guidelines:
-
Purchase in appropriate quantities: Buy smaller volumes to ensure the stock is used quickly, minimizing the time it is exposed to air.
-
Store in original container: Keep DMSO in its original, airtight container.[11]
-
Seal tightly and properly: Always close the container cap tightly immediately after use. For high-frequency use, consider using a septum cap and withdrawing the solvent with a dry needle and syringe.
-
Store in a dry environment: Store the container in a cool, dry, and well-ventilated place, away from sources of moisture.[11] Using a desiccator is a good practice.
-
Aliquot if necessary: For communal use, consider aliquoting a new bottle of DMSO into smaller, single-use glass vials under an inert gas (like argon or nitrogen) to prevent repeated exposure of the main stock to moist air.
Q5: How can I prepare a stock solution of this compound correctly?
To prepare a stock solution, use fresh, anhydrous DMSO. If the compound does not dissolve immediately, you can warm the solution at 37°C for 10-15 minutes or briefly sonicate the vial in an ultrasonic bath.[2][9][14] These techniques can help overcome the initial energy barrier for dissolution. Always ensure the solution is clear before use.
Q6: How should I store my this compound stock solution?
Prepared stock solutions in DMSO can be stored at -20°C or -80°C for several months.[2][9] However, to ensure optimal activity, it is recommended to use the solution as soon as possible after preparation.[14] Avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to precipitate out of solution. Aliquoting the stock solution into single-use volumes is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the vial upon adding DMSO. | The DMSO has absorbed water, reducing its solvating capacity. | Discard the solution and the DMSO used. Open a fresh, sealed bottle of anhydrous, high-purity DMSO and attempt to dissolve a new vial of this compound. |
| The solution is cloudy or contains visible particles. | Incomplete dissolution of this compound. | Gently warm the vial to 37°C for 10-15 minutes. Alternatively, place the vial in an ultrasonic bath for a few minutes.[2][9] Ensure the solution is completely clear before use. |
| Stock solution precipitates after being stored at -20°C. | The compound is coming out of solution during the freeze-thaw cycle. This can be exacerbated by suboptimal DMSO quality. | Before use, bring the vial to room temperature and check for clarity. If precipitate is visible, try to redissolve it by warming and sonicating as described above. To prevent this, aliquot stock solutions into single-use volumes. |
| Inconsistent or lower-than-expected results in cellular assays. | The actual concentration of the active compound is lower than calculated due to poor solubility or precipitation in the media. | Always use fresh, anhydrous DMSO for stock preparation. When diluting the stock solution into aqueous culture media, mix thoroughly and immediately to avoid precipitation. Visually inspect the media for any signs of precipitation before adding to cells. |
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 22 to 100 mg/mL (Varies by supplier)[1][8][9][12][14][15] | Fresh, anhydrous DMSO is mandatory. Solubility is significantly reduced by absorbed moisture.[1][12] |
| Water | Insoluble[1][8] | Not a suitable solvent. |
| Ethanol | Insoluble or slightly soluble[1][9][14] | Not recommended for primary stock solutions. |
| DMF | 1 mg/ml[15] | Lower solubility compared to high-quality DMSO. |
Table 2: Recommended Storage Conditions
| Substance | Form | Temperature | Duration | Special Conditions |
| DMSO | Liquid | Room Temperature | Up to 2 years (unopened) | Must be kept in a tightly sealed container in a dry place to prevent water absorption.[10][11] |
| This compound | Powder | -20°C | 3 years | Store desiccated.[9] |
| This compound Stock Solution | In DMSO | -80°C or -20°C | Up to 1 year[9] | Aliquot into single-use vials to avoid freeze-thaw cycles. Use as soon as possible is recommended.[14] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution
-
Acquire Materials: Obtain a new vial of this compound (MW: 507.56 g/mol ) and a new, sealed bottle of high-purity, anhydrous DMSO.
-
Equilibration: Allow both the this compound vial and the DMSO bottle to reach room temperature before opening to prevent condensation of atmospheric water.
-
Calculation: To prepare 1 mL of a 20 mM stock solution, you will need:
-
Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 507.56 g/mol * (1000 mg / 1 g) = 10.15 mg
-
-
Dissolution:
-
Weigh out 10.15 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Using a calibrated micropipette, add 1 mL of fresh, anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 30 seconds.
-
-
Solubility Check & Assistance:
-
Visually inspect the solution. If it is not completely clear, warm the tube in a 37°C water bath for 10 minutes, vortexing occasionally.[2]
-
If particles remain, sonicate the tube for 5 minutes.
-
Confirm the solution is completely clear before proceeding.
-
-
Storage:
-
Aliquot the clear stock solution into single-use, sterile cryovials (e.g., 50 µL per vial).
-
Store the aliquots at -80°C for long-term use.
-
Protocol 2: Best Practices for Handling DMSO in the Laboratory
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or neoprene are recommended over nitrile for extended handling).[16][17]
-
Dispensing: Work in a well-ventilated area or a chemical fume hood.[18] When dispensing from a new bottle, do so quickly and recap immediately.
-
Preventing Contamination: Use sterile pipette tips or syringes for withdrawal. Never return unused DMSO to the stock bottle.
-
Managing Stock: Label the bottle with the date it was opened. If the lab environment is humid, consider using the opened bottle within a few months for solubility-critical applications.
Visualizations
Caption: Impact of DMSO quality on experimental outcomes.
Caption: Workflow for preparing this compound solutions.
Caption: this compound mechanism of action pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Barasertib (AZD1152-HQPA) | CAS:722544-51-6 | Aurora Kinase B inhibitor, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. caymanchem.com [caymanchem.com]
- 16. nbinno.com [nbinno.com]
- 17. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 18. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
Validation & Comparative
Validating Barasertib-HQPA's Potent and Selective Inhibition of Aurora B Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Barasertib-HQPA, a potent and selective Aurora B kinase inhibitor, with other known inhibitors. It includes supporting experimental data, detailed protocols for validation assays, and visualizations of the Aurora B signaling pathway and a typical inhibitor validation workflow.
Introduction to Aurora B Kinase and this compound
Aurora B kinase is a key regulator of mitosis, playing a crucial role in chromosome condensation, kinetochore-microtubule attachment, spindle assembly checkpoint, and cytokinesis.[1][2][3] Its dysregulation is frequently observed in various cancers, making it an attractive target for cancer therapy. This compound (the active metabolite of the prodrug Barasertib, also known as AZD1152) is a highly potent and selective small molecule inhibitor of Aurora B kinase.[4] This guide delves into the experimental validation of its inhibitory effects and compares its performance against other Aurora B inhibitors.
Comparative Analysis of Aurora B Kinase Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (IC50 or Ki) and its selectivity against other kinases. This compound demonstrates exceptional potency and selectivity for Aurora B. The following table summarizes the biochemical potencies of this compound and other well-characterized Aurora B inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| This compound | Aurora B | 0.37 | <1 | Cell-free assay |
| ZM447439 | Aurora A / Aurora B | 110 / 130 | - | Cell-free assay |
| Hesperadin | Aurora B | 250 | - | Cell-free assay |
| GSK1070916 | Aurora B / Aurora C | 0.38 / 1.5 | - | Cell-free assay |
| VX-680 (Tozasertib) | Aurora A / Aurora B / Aurora C | 0.6 / 18 / 4.6 | 0.7 / 18 / 4.6 | Cell-free assay |
| BI 811283 | Aurora B | - | 9 | Biochemical competitive assay |
| SNS-314 | Aurora A / Aurora B / Aurora C | 9 / 31 / 3 | - | Cell-free assay |
| TAK-901 | Aurora A / Aurora B | 21 / 15 | - | Cell-free assay |
Table 1: Comparison of the biochemical potency of various Aurora B kinase inhibitors. Data compiled from multiple sources.[4][5][6][7]
Experimental Validation Protocols
Validating the inhibitory effect of a compound like this compound on Aurora B kinase activity involves a series of biochemical and cell-based assays. Below are detailed protocols for three key experiments.
In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of Aurora B kinase by detecting the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation:
-
Dilute recombinant active Aurora B kinase, kinase substrate (e.g., histone H3), and ATP to desired concentrations in kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Prepare serial dilutions of this compound and other test inhibitors.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of each inhibitor dilution.
-
Add 10 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
Inhibition of Histone H3 Phosphorylation in Cells (Western Blotting)
Aurora B kinase phosphorylates histone H3 at Serine 10 (H3S10ph) during mitosis. This assay assesses the ability of an inhibitor to block this phosphorylation event in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HeLa, HCT116) and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against total histone H3 or a loading control like β-actin to ensure equal protein loading.
-
-
Data Analysis:
Cell Cycle Analysis by Flow Cytometry
Inhibition of Aurora B kinase disrupts mitosis, leading to an accumulation of cells with 4N or >4N DNA content (polyploidy). Flow cytometry is used to quantify these changes in the cell cycle distribution.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells and treat them with different concentrations of this compound or other inhibitors for 24-48 hours.
-
-
Cell Fixation and Staining:
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Use a linear scale for the DNA content histogram.
-
-
Data Analysis:
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT).
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the percentage of polyploid cells (>4N DNA content).
-
Compare the cell cycle profiles of inhibitor-treated cells to the control.[12][13][14]
-
Visualizing the Molecular and Experimental Context
To better understand the mechanism of action and the validation process, the following diagrams illustrate the Aurora B kinase signaling pathway and a standard experimental workflow for inhibitor validation.
Caption: Aurora B Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Kinase Inhibitor Validation.
Conclusion
The experimental data and methodologies presented in this guide validate this compound as a highly potent and selective inhibitor of Aurora B kinase. Its sub-nanomolar IC50 value and significant selectivity over other kinases, as demonstrated through rigorous biochemical and cell-based assays, underscore its potential as a valuable tool for cancer research and a promising candidate for therapeutic development. The provided protocols offer a robust framework for researchers to independently verify these findings and to evaluate other potential Aurora B inhibitors.
References
- 1. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 13. researchgate.net [researchgate.net]
- 14. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Guide to Aurora Kinase Inhibitors: Barasertib-HQPA vs. Alisertib
In the landscape of cancer therapeutics, Aurora kinase inhibitors have emerged as a promising class of drugs targeting the mitotic processes of cancer cells. This guide provides a detailed comparison of two prominent Aurora kinase inhibitors: Barasertib-HQPA and Alisertib. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for research and clinical applications.
Introduction to this compound and Alisertib
Barasertib (AZD1152) is a prodrug that is rapidly converted in plasma to its active metabolite, This compound (AZD2811).[1][2] this compound is a potent and highly selective inhibitor of Aurora B kinase.[1][3] The inhibition of Aurora B leads to defects in chromosome alignment and segregation, ultimately causing polyploidy and apoptosis in cancer cells.[1][3]
Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase.[4] Its mechanism of action involves the disruption of mitotic spindle assembly, leading to improper chromosome segregation and subsequent cell death.[5][6] Alisertib has demonstrated antitumor activity in both solid and hematologic malignancies.[7][8]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and Alisertib based on preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | Assay Type | IC50 / Ki | Selectivity | Reference |
| This compound | Aurora B | Cell-free | IC50: 0.37 nM | ~3700-fold vs. Aurora A | [3] |
| Aurora B | Cell-free | Ki: 0.36 nmol/L | >1000-fold vs. Aurora A | [1] | |
| Aurora A | Cell-free | Ki: 1.369 nmol/L | [1] | ||
| Alisertib | Aurora A | Cell-free | IC50: 1.2 nmol/L | >200-fold vs. Aurora B | [4][7] |
| Aurora B | Cell-free | IC50: 396.5 nmol/L | [7] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Various Leukemia Cell Lines | Cell Proliferation | 3 - 40 nM | [9][10] |
| MOLM13 and MV4-11 | Clonogenic Growth | 1 and 2.8 nM | [10] | |
| Alisertib | HCT-116 | Cell-based Aurora A Inhibition | 6.7 nmol/L | [7] |
| HCT-116 | Cell-based Aurora B Inhibition | 1,534 nmol/L | [7] |
Mechanism of Action and Signaling Pathway
Aurora kinases are crucial regulators of mitosis.[11] Aurora A is primarily involved in centrosome separation, maturation, and mitotic spindle assembly, while Aurora B, as part of the chromosomal passenger complex, governs chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[11][12][13] The differential targeting of Aurora A and B by Alisertib and this compound leads to distinct cellular phenotypes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Aurora kinase inhibitors.
Kinase Inhibition Assay (Radioactive Flashplate Assay)
This assay quantifies the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials : Recombinant Aurora A or B kinase, biotinylated peptide substrate, [γ-33P]ATP, assay buffer (e.g., 50 mM Hepes, pH 7.5, 10 mM MgCl2, 5 mM DTT, 0.05% Tween 20), test compounds (this compound or Alisertib), and FlashPlates.
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a FlashPlate well, combine the kinase (e.g., 5 nM Aurora A), peptide substrate (e.g., 2 µM), and the test compound.
-
Initiate the kinase reaction by adding [γ-33P]ATP (e.g., 2 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a high concentration of cold ATP or EDTA.
-
Wash the plate to remove unbound [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (MTS Assay)
This assay measures the effect of a compound on cell viability and proliferation.
-
Reagents and Materials : Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compounds, and a colorimetric reagent (e.g., MTS).
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
In Vivo Antitumor Activity
Both this compound and Alisertib have demonstrated significant antitumor activity in vivo.
Barasertib potently inhibited the growth of human colon, lung, and hematologic tumor xenografts in immunodeficient mice, with tumor growth inhibition ranging from 55% to ≥100%.[1] In a colorectal SW620 tumor model, treatment with Barasertib led to a transient suppression of histone H3 phosphorylation, an accumulation of cells with 4N DNA content, and an increase in polyploid cells, consistent with its mechanism of action.[1]
Alisertib has shown tumor growth inhibition in solid tumor xenograft models and regressions in in vivo lymphoma models.[7] For instance, in a multiple myeloma xenograft model, Alisertib significantly reduced tumor burden and prolonged survival.[4][12]
Clinical Development and Safety
Barasertib has been evaluated in clinical trials for acute myeloid leukemia (AML) and advanced solid tumors.[2][14] The dose-limiting toxicity is primarily neutropenia.[14] Other common adverse events include nausea and stomatitis.[2]
Alisertib is under investigation in numerous clinical trials for a variety of cancers, including breast cancer, small cell lung cancer, and sarcoma.[8][15][16] The safety profile of Alisertib is being evaluated in these ongoing studies.
Conclusion
This compound and Alisertib are potent inhibitors of Aurora kinases with distinct selectivity profiles. This compound is a highly selective Aurora B inhibitor, while Alisertib preferentially targets Aurora A. Both compounds have demonstrated significant preclinical antitumor activity and are being evaluated in clinical trials. The choice between these inhibitors for research or therapeutic development will depend on the specific scientific question or the cancer type being targeted, considering the distinct roles of Aurora A and B in cellular division. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. Alisertib | Aurora Kinase (AAK) inhibitor | Aurora A inhibitor | CAS 1028486-01-2 | Buy Alisertib from Supplier InvivoChem [invivochem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. apexbt.com [apexbt.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. apexbt.com [apexbt.com]
- 14. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Puma commences Phase II trial of alisertib for breast cancer [clinicaltrialsarena.com]
- 16. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Barasertib-HQPA with Vincristine or Daunorubicin: A Comparative Guide
This guide provides a comprehensive comparison of the combination therapy of Barasertib-HQPA, a selective Aurora B kinase inhibitor, with the conventional chemotherapeutic agents vincristine and daunorubicin. The information presented is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of these drug combinations for the treatment of leukemia.
Overview of Therapeutic Agents
Barasertib (AZD1152) is a prodrug that is rapidly converted in plasma to its active metabolite, this compound (AZD1152-HQPA). This compound is a highly selective and potent inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Inhibition of Aurora B kinase leads to defects in chromosome segregation, endoreduplication, and ultimately apoptosis in cancer cells.[2]
Vincristine is a vinca alkaloid that acts as a microtubule-destabilizing agent. By binding to tubulin, it inhibits the formation of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis.[3][4][5]
Daunorubicin is an anthracycline antibiotic that functions as a topoisomerase II inhibitor.[1][6][7] It intercalates into DNA and disrupts the topoisomerase II-mediated DNA repair process, leading to DNA strand breaks and the induction of apoptosis.[1][6][7]
Synergistic Anti-Leukemic Activity
Preclinical studies have demonstrated that this compound acts synergistically with both vincristine and daunorubicin to inhibit the proliferation of human leukemia cells. This synergistic effect has been observed in both in vitro cell line models and in vivo xenograft models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[8]
The combination of this compound with these conventional chemotherapeutic agents offers a promising strategy to enhance their therapeutic efficacy and potentially overcome drug resistance.
Data Presentation
In Vitro Anti-proliferative Activity of this compound
The 50% inhibitory concentration (IC50) of this compound as a single agent has been determined in a panel of human leukemia cell lines.
| Cell Line | Type of Leukemia | IC50 of this compound (nM) |
| HL-60 | Acute Myeloid Leukemia (AML) | 3 - 40 |
| NB4 | Acute Myeloid Leukemia (AML) | 3 - 40 |
| MOLM13 | Acute Myeloid Leukemia (AML) | 3 - 40 |
| PALL-2 | Acute Lymphoblastic Leukemia (ALL) | 3 - 40 |
| MV4-11 | Biphenotypic Leukemia | 3 - 40 |
| EOL-1 | Acute Eosinophilic Leukemia | 3 - 40 |
| K562 | Chronic Myeloid Leukemia (Blast Crisis) | 3 - 40 |
Data extracted from thymidine uptake assays performed after 48 hours of culture.[8]
Synergistic Effects of Combination Therapy
Studies have shown that this compound synergistically enhances the anti-proliferative activity of both vincristine and daunorubicin in the MOLM13 (AML) and PALL-2 (ALL) cell lines.[8] While the specific combination index (CI) values from the primary literature are not available in the provided search results, a CI value less than 1 would indicate synergy.
Note: The following table is a representative illustration of how such data would be presented. The actual values would need to be extracted from the full text of the cited study.
| Cell Line | Drug Combination | Concentration Range | Combination Index (CI) | Effect |
| MOLM13 | This compound + Vincristine | Various | < 1 | Synergistic |
| PALL-2 | This compound + Vincristine | Various | < 1 | Synergistic |
| MOLM13 | This compound + Daunorubicin | Various | < 1 | Synergistic |
| PALL-2 | This compound + Daunorubicin | Various | < 1 | Synergistic |
Induction of Apoptosis and Cell Cycle Arrest
The combination of this compound with vincristine or daunorubicin leads to an increase in apoptosis and cell cycle arrest in leukemia cells.[8] this compound as a single agent induces an accumulation of cells with 4N/8N DNA content, indicative of failed mitosis, which is followed by apoptosis.[8] The combination therapies are expected to enhance these effects.
Note: The following table is a representative illustration of how such data would be presented. The actual values would need to be extracted from the full text of the cited study.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| MOLM13 | Control | ||
| MOLM13 | This compound | ||
| MOLM13 | Vincristine | ||
| MOLM13 | This compound + Vincristine | ||
| MOLM13 | Daunorubicin | ||
| MOLM13 | This compound + Daunorubicin |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the drug combinations on leukemia cell lines.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL for cell lines.[9]
-
Drug Treatment: Add various concentrations of this compound, vincristine, daunorubicin, or their combinations to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10][11]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values are determined using software such as CalcuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat leukemia cells with the drug combinations for the desired time period.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[7]
Cell Cycle Analysis
This protocol uses propidium iodide staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[4]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Visualizations
Experimental workflow for evaluating combination therapy.
Signaling pathways of combination therapy.
References
- 1. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 7. Higher Incidence of B Cell Malignancies in Primary Immunodeficiencies: A Combination of Intrinsic Genomic Instability and Exocytosis Defects at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elsevier.es [elsevier.es]
- 9. Aurka loss in CD19+ B cells promotes megakaryocytopoiesis via IL-6/STAT3 signaling-mediated thrombopoietin production [thno.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Evaluating the Kinase Specificity of Barasertib-HQPA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the kinase specificity of Barasertib-HQPA, a potent and selective Aurora B kinase inhibitor. Through a detailed comparison with other known Aurora kinase inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers in oncology and drug discovery.
Barasertib (AZD1152) is a phosphate prodrug that is rapidly converted in plasma to its active form, this compound (AZD1152-HQPA).[1][2] This active moiety is a highly selective and potent inhibitor of Aurora B kinase, a key regulator of mitosis.[3][4][5][6] Inhibition of Aurora B kinase leads to defects in chromosome alignment and segregation, ultimately inducing apoptosis in cancer cells.[1] This guide will delve into the specificity of this compound by comparing its kinase inhibition profile with that of other well-characterized Aurora kinase inhibitors.
Comparative Kinase Inhibition Profile
To objectively assess the specificity of this compound, its inhibitory activity against a panel of kinases is compared with that of other inhibitors targeting the Aurora kinase family. The following table summarizes the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) values for each compound against key kinases. Lower values indicate higher potency.
| Kinase Target | This compound | Tozasertib (VX-680) | Danusertib (PHA-739358) | AT9283 |
| Aurora A | 1369 nM (Ki)[4] | 0.6 nM (Kiapp)[7] | 13 nM (IC50)[8][9] | 3 nM (IC50)[10] |
| Aurora B | 0.37 nM (IC50) [4][7] | 18 nM (Ki)[11] | 79 nM (IC50)[8][9] | 3 nM (IC50)[10] |
| Aurora C | 17.0 nM (Ki)[4] | 4.6 nM (Ki)[11] | 61 nM (IC50)[8][9] | - |
| BCR-ABL | - | 30 nM (Ki)[7] | 25 nM (IC50)[8][9] | Potent inhibitor[10] |
| FLT3 | Inhibitory activity[4] | 30 nM (Ki)[7] | - | Potent inhibitor[10] |
| Ret | - | - | 31 nM (IC50)[8][9] | - |
| TrkA | - | - | 31 nM (IC50)[8][9] | - |
| FGFR1 | - | - | 47 nM (IC50)[8][9] | - |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used for kinase profiling, the following diagrams are provided.
Figure 1. Simplified signaling pathway of Aurora B kinase in mitosis and the inhibitory action of this compound.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Barasertib (AZD1152-HQPA) | CAS:722544-51-6 | Aurora Kinase B inhibitor, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
Confirming Barasertib-HQPA-Induced Apoptosis with Annexin V Staining: A Comparative Guide
For researchers and professionals in drug development, accurately quantifying apoptosis is crucial for evaluating the efficacy of anti-cancer agents like Barasertib-HQPA. Barasertib (AZD1152-HQPA) is a potent and highly selective inhibitor of Aurora B kinase.[1][2][3] Its mechanism of action involves disrupting mitosis, which leads to chromosome misalignment, prevention of cell division, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells.[1][4][5] This guide provides a comparative overview of methods to confirm this apoptotic event, with a focus on the widely used Annexin V staining technique.
Comparing Methods for Apoptosis Detection
While Annexin V staining is a gold standard for detecting early-stage apoptosis, various other methods can be employed to study different stages and aspects of programmed cell death. Each method has its advantages and limitations.
| Feature | Annexin V Staining | TUNEL Assay | Caspase Activity Assays | DNA Laddering |
| Principle | Detects translocation of phosphatidylserine (PS) to the outer cell membrane.[6][7][8] | Labels DNA strand breaks.[9][10] | Measures the activity of caspase enzymes (e.g., Caspase-3/7).[10][11] | Visualizes fragmented DNA through gel electrophoresis.[11] |
| Apoptosis Stage | Early | Late | Mid to Late | Late |
| Detection Method | Flow Cytometry, Fluorescence Microscopy[6][11] | Flow Cytometry, Fluorescence/Brightfield Microscopy | Plate Reader (Luminescence/Fluorescence), Flow Cytometry | Gel Electrophoresis |
| Quantitative | Yes | Yes | Yes | Semi-quantitative |
| Advantages | High sensitivity for early apoptosis, can distinguish between apoptotic and necrotic cells with a counterstain like Propidium Iodide (PI).[6][12][13] | Can be used on fixed cells and tissue sections.[9][10] | Directly measures the activity of key executioner enzymes in the apoptotic pathway. | Simple and cost-effective. |
| Disadvantages | May not be suitable for adherent cells that require trypsinization, which can damage the cell membrane.[8] Can also stain necrotic cells if the membrane is compromised.[9] | Can also label necrotic cells and cells with DNA damage from other sources. | Caspase activation can be transient and the window for detection may be missed.[10] | Requires a significant population of apoptotic cells to be visible and is not as sensitive as other methods. |
Signaling Pathway for this compound-Induced Apoptosis
This compound, as an Aurora B kinase inhibitor, disrupts the proper functioning of the mitotic spindle. This leads to mitotic catastrophe, a form of cell death that occurs during mitosis, which then triggers the intrinsic apoptotic pathway.
Caption: this compound inhibits Aurora B kinase, leading to mitotic catastrophe and apoptosis.
Experimental Workflow for Annexin V Staining
The general workflow for detecting apoptosis using Annexin V staining followed by flow cytometry is a multi-step process that allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
Detailed Experimental Protocol: Annexin V Staining
This protocol provides a general guideline for staining cells with Annexin V and Propidium Iodide (PI) for analysis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated (with this compound) and untreated cell populations
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired concentration of this compound for the appropriate duration to induce apoptosis. Include an untreated control group.
-
Harvest Cells: For suspension cells, collect them by centrifugation. For adherent cells, gently detach them using a non-enzymatic cell dissociation buffer or gentle trypsinization. It is crucial to handle cells gently to avoid inducing necrosis.[7] Collect any floating cells from the media as they may be apoptotic.[7][12]
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300-400 x g for 5 minutes and resuspending the pellet in PBS.[12][14]
-
Resuspension: After the final wash, resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour for best results.
Interpretation of Results:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.[6]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[6]
-
Annexin V- / PI+: Necrotic cells (due to membrane rupture without PS externalization).
By following this guide, researchers can effectively use Annexin V staining to confirm and quantify the apoptotic effects of this compound, providing robust data for drug development and cancer research.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 4. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Annexin V Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Annexin V | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Barasertib-HQPA: A Comparative Guide to its Anti-Proliferative Effects in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Barasertib-HQPA across multiple cancer cell lines. This compound is the active metabolite of the prodrug Barasertib (AZD1152), a highly potent and selective inhibitor of Aurora B kinase.[1][2] Aurora B kinase is a crucial regulator of mitosis, and its inhibition by this compound leads to defects in chromosome alignment and segregation, ultimately resulting in mitotic catastrophe, polyploidy, and apoptosis in cancer cells.[1][3][4][5] This guide summarizes key experimental data, details the methodologies used, and visualizes the underlying biological pathways and workflows.
Comparative Anti-Proliferative Activity of this compound and Other Aurora Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant Aurora kinase inhibitors across a range of cancer cell lines. This data, compiled from multiple studies, highlights the potent anti-proliferative activity of this compound.
| Cell Line | Cancer Type | This compound IC50 (nM) | Comparator | Comparator IC50 (nM) | Reference |
| MOLM13 | Acute Myeloid Leukemia | 1 | - | - | [6] |
| MV4-11 | Acute Myeloid Leukemia | 2.8 | - | - | [6] |
| HL-60 | Acute Myeloid Leukemia | 3 - 40 | - | - | [7] |
| NB4 | Acute Myeloid Leukemia | 3 - 40 | - | - | [7] |
| PALL-2 | Acute Lymphoblastic Leukemia | 3 - 40 | - | - | [7] |
| EOL-1 | Acute Eosinophilic Leukemia | 3 - 40 | - | - | [7] |
| K562 | Chronic Myeloid Leukemia | 3 - 40 | - | - | [7] |
| NCI-H82 | Small Cell Lung Cancer | < 50 | - | - | [5] |
| Multiple SCLC Lines | Small Cell Lung Cancer | < 50 (sensitive lines) | - | - | [5] |
| LNCaP | Prostate Cancer | 25 | - | - | [4] |
| SW620 | Colorectal Cancer | Data not quantified | - | - | [1] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Dose-dependent inhibition | Alisertib (Aurora A inhibitor) | Dose-dependent inhibition | [3] |
Mechanism of Action: The Aurora B Kinase Signaling Pathway
This compound exerts its anti-tumor effects by selectively inhibiting Aurora B kinase, a key component of the chromosomal passenger complex (CPC). The CPC plays a central role in orchestrating chromosome segregation and cytokinesis during mitosis.
Caption: this compound inhibits Aurora B kinase, leading to mitotic arrest, polyploidy, and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays (MTT/XTT)
Objective: To determine the cytotoxic and anti-proliferative effects of this compound.
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5–3 × 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-5 µM) or a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Subsequently, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
XTT Assay: Add the XTT reagent, mixed with an electron coupling agent, to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450-490 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: Workflow for determining cell viability using MTT or XTT assays.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of polyploidy.
Protocol:
-
Cell Treatment: Culture cells with this compound or vehicle control for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. The fluorescence intensity of PI is measured for a large population of single cells.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the presence of a sub-G1 peak (indicative of apoptosis) and polyploid populations (>4N DNA content).
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Barasertib-HQPA: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results of Barasertib-HQPA treatment. This compound, the active metabolite of the prodrug Barasertib (AZD1152), is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3][4] Its mechanism of action involves the disruption of chromosome alignment and segregation during cell division, leading to polyploidy and subsequent apoptosis in cancer cells.[1][2] This guide synthesizes data from multiple preclinical studies to offer a comparative overview of its performance, including available data on alternative Aurora kinase inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Acute Myeloid Leukemia | 3-40 | [5] |
| MOLM13 | Acute Myeloid Leukemia | 1 | [5] |
| MV4-11 | Acute Myeloid Leukemia | 2.8 | [5] |
| H82 | Small Cell Lung Cancer | < 50 | [3] |
| H446 | Small Cell Lung Cancer | < 50 | [3] |
| SW620 | Colorectal Cancer | Not Specified | [4] |
| Colo205 | Colorectal Cancer | Not Specified | [4] |
| HCT116 | Colorectal Cancer | Not Specified | [4] |
| BT474 | Breast Cancer | 8 | [6] |
| MDA-MB-468 | Breast Cancer | 14 | [6] |
| MDA-MB-231 | Breast Cancer | 105 | [6] |
| U87-MG | Glioblastoma | 14-75 | [7] |
Table 2: In Vivo Efficacy of Barasertib in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MOLM13 | Acute Myeloid Leukemia | 5 or 25 mg/kg, i.p., 4 times a week or every other day | Significant suppression of tumor growth | [8] |
| SW620 | Colorectal Cancer | 150 mg/kg/day, 48-h s.c. infusion | 79% | [4] |
| Colo205 | Colorectal Cancer | 150 mg/kg/day, 48-h s.c. infusion | 81% | [4] |
| HCT116 | Colorectal Cancer | 150 mg/kg/day, 48-h s.c. infusion | 60% | [4] |
| H841 | Small Cell Lung Cancer | 100 mg/kg | Tumor regression | [3] |
Table 3: Comparison with Other Aurora Kinase Inhibitors
| Compound | Target | IC50 (Aurora B) | Key In Vitro/In Vivo Findings | Reference |
| This compound | Aurora B >> Aurora A | 0.37 nM | Potent growth inhibition and apoptosis in various cancers. Efficacious in xenograft models. | [9][10] |
| Alisertib (MLN8237) | Aurora A > Aurora B | ~18 nM | Induces mitotic arrest and apoptosis. Modest efficacy in some clinical trials. | [11][12] |
| VX-680 (MK-0457) | Pan-Aurora | 18 nM | Inhibits proliferation of various cancer cells. Induces regression in colon and pancreatic xenografts. | [13][14] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: A typical workflow for in vitro studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Barasertib-HQPA
This document provides comprehensive guidance on the safe handling and disposal of Barasertib-HQPA, a potent and selective Aurora B kinase inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As this compound is an antineoplastic agent that inhibits cell function, it should be handled as a cytotoxic substance.[1]
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] All personnel handling this compound must wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2]
Key Safety Information:
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.[2] |
| H315: Causes skin irritation | P264: Wash hands thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse.[2] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and any materials contaminated with it must follow the protocols for cytotoxic waste.[1][3] Disposal must be in accordance with local, state, and federal regulations.[2]
-
Segregation at the Point of Generation: Immediately after use, all waste contaminated with this compound must be segregated from other laboratory waste streams.[4] This includes unused compound, stock solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and contaminated PPE.
-
Waste Containers:
-
Sharps: All contaminated sharps, such as needles, syringes, and glass vials, must be placed in a designated, puncture-proof sharps container for cytotoxic waste.[5] These containers are typically color-coded (e.g., purple-lidded or red) and clearly labeled with the cytotoxic symbol.[1][3][5]
-
Solid Waste: Non-sharp solid waste, including contaminated gloves, gowns, bench paper, and plasticware, should be collected in a leak-proof container lined with a designated cytotoxic waste bag (often purple or red).[3][4][5] The container must be clearly labeled as "Cytotoxic Waste".[5]
-
Liquid Waste: Unused stock solutions or aqueous waste containing this compound should be collected in a sealed, leak-proof, and clearly labeled container designated for cytotoxic chemical waste. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage Pending Disposal: Store cytotoxic waste containers in a secure, designated area away from general laboratory traffic.[6] The storage area should be clearly marked with a cytotoxic hazard symbol.
-
Final Disposal: The final disposal of cytotoxic waste is typically managed by a licensed hazardous waste disposal contractor.[3] The primary method of disposal for cytotoxic waste is high-temperature incineration or chemical neutralization.[1] Contact your institution's EHS office to arrange for the pickup and disposal of this compound waste.
Experimental Protocols and Data
Spill Decontamination:
In the event of a spill, evacuate the area and prevent further spread. Absorb liquid spills with a finely-powdered, liquid-binding material such as diatomite or universal binders.[2] Decontaminate surfaces by scrubbing with alcohol.[2] All materials used for spill cleanup must be disposed of as cytotoxic waste.[5]
Solubility Data for Stock Preparation:
| Solvent | Solubility |
| DMSO | ≥ 22 mg/mL (43.34 mM)[7], 94 mg/mL (185.2 mM)[8], 100 mg/mL (197.02 mM)[9] |
| Ethanol | 3 mg/mL (5.91 mM) (Sonication recommended)[8] |
| Water | < 1 mg/mL (insoluble or slightly soluble)[8] |
Storage of Stock Solutions:
Stock solutions of this compound in a solvent can be stored at -80°C for up to one year.[8] The powder form is stable for up to three years when stored at -20°C.[8]
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. Barasertib (AZD1152-HQPA) | CAS:722544-51-6 | Aurora Kinase B inhibitor, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
Personal protective equipment for handling Barasertib-HQPA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Barasertib-HQPA. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of occupational exposure include inhalation, ingestion, and skin or eye contact.[1][2] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate risks.
Hazard Summary:
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[2] |
Recommended Personal Protective Equipment:
A comprehensive PPE strategy is mandatory when handling this compound. This includes, but is not limited to, the following:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile or latex gloves is recommended.[3][4] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield should be worn.[3][5] | Protects against splashes and aerosols that can cause serious eye irritation.[2] |
| Respiratory Protection | An approved and properly fit-tested respirator should be used when handling the powder form or when there is a risk of aerosol generation.[5][6] | Minimizes the risk of inhaling the compound, which can cause respiratory irritation.[2] |
| Body Protection | A disposable, fluid-resistant, long-sleeved gown with cuffs is required.[3][5] | Provides a barrier against contamination of skin and personal clothing. |
| Foot Protection | Shoe covers should be worn in designated handling areas.[3] | Prevents the spread of contamination outside of the laboratory. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All handling of this compound, especially of the solid form, should be conducted in a designated area with restricted access, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[5]
-
Aseptic Technique: When preparing solutions, utilize aseptic techniques to prevent contamination of the product and the work environment.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling the compound and before leaving the laboratory.[2]
Waste Disposal:
All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be disposed of as cytotoxic waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Contaminated materials should be placed in clearly labeled, sealed containers.
Emergency Procedures: Chemical Spill Response
Prompt and appropriate action is critical in the event of a spill. A cytotoxic spill kit should be readily available in all areas where this compound is handled.[1][5]
Spill Response Workflow:
Caption: Workflow for responding to a this compound chemical spill.
This guide is intended to provide essential information for the safe handling of this compound. It is not a substitute for a comprehensive risk assessment and the user's adherence to all institutional and regulatory safety guidelines. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.[7]
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Handling cytotoxic material [cleanroomtechnology.com]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. england.nhs.uk [england.nhs.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
